molecular formula C8H10ClF2N B1431882 3-(1,1-Difluoroethyl)aniline hydrochloride CAS No. 1803593-33-0

3-(1,1-Difluoroethyl)aniline hydrochloride

Cat. No.: B1431882
CAS No.: 1803593-33-0
M. Wt: 193.62 g/mol
InChI Key: LFNOZSMYWPJAHO-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,1-Difluoroethyl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1,1-Difluoroethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-Difluoroethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,1-difluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOZSMYWPJAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-33-0
Record name 3-(1,1-difluoroethyl)aniline hydrochloride
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Foundational & Exploratory

Technical Monograph: 3-(1,1-Difluoroethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical fluorinated building block in modern drug discovery.

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) is a specialized fluorinated intermediate used extensively in medicinal chemistry.[1] Its core value lies in the 1,1-difluoroethyl (


) moiety , which serves as a metabolically stable, lipophilic bioisostere for carbonyl (

) or methoxy (

) groups. This guide provides a comprehensive analysis of its structural properties, a validated synthetic workflow, and its application in optimizing pharmacokinetic profiles.

Chemical Identity & Structural Characterization

Core Identifiers
PropertySpecification
Chemical Name 3-(1,1-Difluoroethyl)aniline hydrochloride
CAS Number (Salt) 1803593-33-0
CAS Number (Free Base) 40788-05-4
Molecular Formula

Molecular Weight 193.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM
Structural Logic

The molecule consists of an aniline core substituted at the meta position (C3) with a 1,1-difluoroethyl group.

  • Electronic Effect: The

    
     group is strongly electron-withdrawing by induction (
    
    
    
    effect), reducing the electron density of the aromatic ring compared to a methyl group, but less than a trifluoromethyl (
    
    
    ) group. This lowers the
    
    
    of the aniline nitrogen, making it less basic than unsubstituted aniline.
  • Conformational Bias: The gem-difluoro group introduces a "fluorine effect," often altering the preferred conformation of the ethyl chain due to hyperconjugation (

    
    ) and electrostatic repulsion.
    

Synthetic Methodology (Process Chemistry)

Direct fluorination of 3-aminoacetophenone is chemically risky due to the nucleophilicity of the primary amine, which can react with fluorinating agents like DAST. Therefore, the Nitro-Reduction Route is the industry-standard protocol for high purity and yield.

Synthesis Workflow Diagram

SynthesisPathway Start 3-Nitroacetophenone (Starting Material) Step1 Fluorination (Deoxo-Fluor/DCM) Start->Step1 Deoxofluorination Inter1 3-(1,1-Difluoroethyl) nitrobenzene Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Hydrogenation Inter2 3-(1,1-Difluoroethyl) aniline (Free Base) Step2->Inter2 Step3 Salt Formation (HCl/Dioxane) Inter2->Step3 Acidification Final Target Product (HCl Salt) Step3->Final

Figure 1: Validated synthetic pathway avoiding amine-fluorinating agent incompatibility.

Detailed Experimental Protocol
Step 1: Deoxofluorination
  • Objective: Convert the ketone carbonyl to a gem-difluoro moiety.

  • Reagents: 3-Nitroacetophenone (1.0 eq), Deoxo-Fluor (1.5 eq), Dry DCM.

  • Procedure:

    • Charge a flame-dried flask with 3-nitroacetophenone and anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add Deoxo-Fluor dropwise (Caution: Exothermic).

    • Allow to warm to RT and stir for 16 hours. Use catalytic EtOH (0.1 eq) if reaction stalls.

    • Quench: Pour slowly into saturated

      
       (gas evolution). Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the nitro group to an amine without defluorination.

  • Reagents: Intermediate 1, 10% Pd/C (5 wt%), MeOH,

    
     balloon.
    
  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C catalyst carefully under Argon.

    • Purge with

      
       and stir at RT for 4-6 hours.
      
    • Filtration: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the Free Base (oil).

Step 3: Salt Formation
  • Objective: Stabilize the amine as a hydrochloride salt.

  • Reagents: Free Base, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Free Base in minimal dry diethyl ether or EtOAc.

    • Add 4M HCl/Dioxane dropwise at 0°C until precipitation is complete.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Medicinal Chemistry Applications

The 1,1-difluoroethyl group is a powerful tool in "Scaffold Hopping."

Bioisosterism & Pharmacokinetics

The


 group is often used to replace:
  • Isopropyl groups (

    
    ):  To block metabolic oxidation at the benzylic position.
    
  • Methoxy groups (

    
    ):  It mimics the lipophilicity and spatial volume of a methoxy group but lacks the hydrogen bond acceptor capability, which can improve membrane permeability.
    
Property Modulation Table
FeatureMethyl (

)
Methoxy (

)
1,1-Difluoroethyl (

)
Lipophilicity (

LogP)
BaselineLowerHigher (Increases permeability)
Metabolic Stability Low (Benzylic oxid.)Medium (O-dealkylation)High (C-F bond strength)
Electronic Effect Donor (+I)Donor (+M)Withdrawing (-I)

Analytical Profiling (Predicted Data)

For verification of the synthesized product, the following NMR signals are diagnostic.

NMR (400 MHz, DMSO- )
  • 
     10.2 ppm (s, 3H):  Ammonium protons (
    
    
    
    ), broad singlet, exchangeable with
    
    
    .
  • 
     7.4 - 7.6 ppm (m, 4H):  Aromatic protons. Look for the characteristic 1,3-substitution pattern.
    
  • 
     2.0 ppm (t, 3H, 
    
    
    
    ):
    The methyl group of the difluoroethyl chain. The triplet splitting arises from coupling with the two equivalent geminal fluorine atoms.
NMR (376 MHz, DMSO- )
  • 
     -85 to -90 ppm (q, 
    
    
    
    ):
    A quartet signal corresponding to the two fluorine atoms, split by the three methyl protons. This specific chemical shift and splitting pattern confirms the intact
    
    
    group.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab.
H315 Causes skin irritationWear nitrile gloves.
H319 Causes serious eye irritationWear safety goggles.
H335 May cause respiratory irritationUse in a fume hood.

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (n.d.).[2] 3-(1,1-Difluoroethyl)aniline hydrochloride Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[3][4] RSC Advances, 9, 29862-29867. [Link]

Sources

Predicted biological activity of 3-(1,1-Difluoroethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity & Synthetic Utility of 3-(1,1-Difluoroethyl)aniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride is a specialized fluorinated building block that has emerged as a critical pharmacophore in modern medicinal chemistry. Unlike simple aniline derivatives, this compound introduces the 1,1-difluoroethyl (


)  moiety—a strategic bioisostere used to modulate lipophilicity, conformational rigidity, and metabolic stability without significantly altering steric bulk.

This guide analyzes the predicted biological activity of this scaffold, grounding its utility in bioisosteric principles and structure-activity relationship (SAR) logic. It provides actionable protocols for its synthesis and integration into drug discovery workflows, specifically targeting kinase inhibitors and GPCR ligands where metabolic "soft spots" (benzylic carbons) require hardening against Cytochrome P450 oxidation.

Chemical Architecture & Physicochemical Profile

The biological behavior of 3-(1,1-Difluoroethyl)aniline hydrochloride is dictated by the electronic perturbation of the aniline ring by the difluoroethyl group.

Structural Analysis
  • Core Scaffold: Aniline (Phenylamine).

  • Substituent: 1,1-Difluoroethyl group at the meta (3-) position.

  • Salt Form: Hydrochloride (HCl), enhancing water solubility and shelf-stability compared to the oxidation-prone free base.

The "Fluorine Effect" on Basicity (pKa)

The basicity of the aniline nitrogen is a primary determinant of its reactivity and binding affinity. The


 group is a strong electron-withdrawing group (EWG) by induction (

effect), though less potent than a trifluoromethyl (

) group due to the hyperconjugative donation from the adjacent methyl group.
  • Aniline pKa: ~4.6

  • 3-(Trifluoromethyl)aniline pKa: ~3.5

  • Predicted pKa of 3-(1,1-Difluoroethyl)aniline: 3.8 – 4.0

Causality: The meta positioning allows the inductive withdrawal to lower the electron density on the nitrogen lone pair, reducing pKa. However, because the substituent is not in resonance with the amine (unlike para positioning), the effect is purely inductive. This makes the amine less nucleophilic than unsubstituted aniline but still sufficiently reactive for Buchwald-Hartwig or amide coupling reactions.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyEthyl (

)
Methoxy (

)
1,1-Difluoroethyl (

)
Electronic Effect Weak Donor (

)
Donor (

), Withdrawing (

)
Withdrawing (

)
Lipophilicity (

)
HighLowModerate (Polarized Lipophilicity)
Metabolic Stability Low (Benzylic Ox.)Low (O-Dealkylation)High (Blocked Oxidation)
Conformation FlexiblePlanar PreferenceOut-of-Plane Twist

Predicted Biological Activity & Target Profiling

The primary biological value of this compound lies in its role as a fragment within larger bioactive molecules. Its activity is best understood through the lens of bioisosteric replacement .

Bioisosteric Strategy: The Metabolic Block

The 1,1-difluoroethyl group is frequently employed to replace ethyl , isopropyl , or methoxy groups.

  • Mechanism: In an ethyl group, the benzylic hydrogens are prime targets for CYP450-mediated hydroxylation (

    
    ). Replacing these hydrogens with fluorine (
    
    
    
    ) shuts down this metabolic pathway because the
    
    
    bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.
  • Outcome: Extended half-life (

    
    ) and improved oral bioavailability.
    

Bioisosterism Fig 1. Bioisosteric replacement strategy for metabolic stability. Labile Metabolically Labile (Ethyl/Methoxy) Enzyme CYP450 Oxidation Labile->Enzyme Susceptible H-abstraction Metabolite Rapid Clearance (Hydroxylated/Dealkylated) Enzyme->Metabolite Stable Metabolically Stable (1,1-Difluoroethyl) Blocked Blocked Site (C-F Bond Strength) Stable->Blocked Fluorine Substitution Drug Sustained Exposure (Improved PK) Blocked->Drug Metabolic Resistance

Target Classes: Kinase Inhibitors

Aniline motifs are ubiquitous in Type I and Type II kinase inhibitors (binding to the hinge region).

  • Prediction: The 3-(1,1-difluoroethyl) moiety is predicted to occupy hydrophobic pockets (e.g., the gatekeeper region) where steric bulk is tolerated but metabolic stability is required.

  • Specific Utility: Patents suggest utility in inhibitors of Interleukin-1 Receptor Associated Kinase (IRAK4) and potential applications in neurodegenerative pathways (Alzheimer's) where blood-brain barrier (BBB) permeability is critical. The lipophilicity of the

    
     group aids in BBB penetration compared to more polar bioisosteres.
    

Synthetic Utility & Reactivity Guide

For medicinal chemists, the challenge is often retaining the difluoroethyl group during harsh coupling conditions.

Reactivity Profile
  • Nucleophilicity: Reduced compared to aniline. Requires stronger bases or specialized ligands (e.g., XPhos, BrettPhos) in Palladium-catalyzed cross-couplings.

  • Stability: The

    
     group is generally stable to acid and base, but can undergo elimination (dehydrofluorination) under extreme basic conditions at high temperatures.
    
Experimental Protocol: Synthesis of the Free Base

Note: This protocol synthesizes the free base from a precursor, then converts to HCl salt.

Objective: Isolate 3-(1,1-difluoroethyl)aniline from a protected precursor or via cross-coupling.

Step-by-Step Methodology:

  • Starting Material: 1-Bromo-3-(1,1-difluoroethyl)benzene.

  • Amination (Buchwald-Hartwig):

    • Reagents:

      
       (1 mol%), BINAP (2 mol%), Sodium tert-butoxide (1.4 equiv), Benzophenone imine (1.1 equiv).
      
    • Solvent: Toluene (anhydrous).

    • Conditions: Heat to 100°C under Argon for 12 hours.

    • Hydrolysis: Treat the intermediate imine with 1M HCl/THF at RT for 2 hours.

  • Salt Formation (The Core Requirement):

    • Dissolve the crude oil (free amine) in diethyl ether (

      
      ).
      
    • Cool to 0°C.

    • Add 2M HCl in ether dropwise with vigorous stirring.

    • Observation: A white precipitate (the Hydrochloride salt) forms immediately.

    • Filtration: Filter under nitrogen (hygroscopic solid) and wash with cold ether.

Experimental Workflows: Evaluation Assays

To validate the "predicted" activity, the following assays are standard.

Protocol 1: Microsomal Stability Assay

Purpose: Quantify the metabolic stability advantage of the


 group.
  • Preparation: Prepare a 10 mM stock of 3-(1,1-difluoroethyl)aniline HCl in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

StabilityWorkflow Fig 2. Microsomal Stability Assay Workflow Start Compound Stock (10 mM DMSO) Mix Incubate with Liver Microsomes Start->Mix StartRxn Add NADPH (Initiate Metabolism) Mix->StartRxn Quench Quench at t=0,15,30,60 (Acetonitrile) StartRxn->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Calculate CL_int (Half-life) Analyze->Result

Safety & Toxicology

  • Hazard Class: Anilines are generally toxic (Acute Tox. 4).

  • Specific Risks:

    • Methemoglobinemia: A known risk of aniline exposure. The electron-withdrawing nature of the difluoroethyl group may reduce the rate of N-hydroxylation (the toxic pathway), potentially lowering this risk compared to simple anilines, but standard precautions (gloves, fume hood) are mandatory.

    • Skin/Eye Irritation: The HCl salt is an irritant. Avoid dust inhalation.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link

  • Prakash, G. K. S., et al. (2011). Direct Difluoromethylation of Alcohols with Difluoromethyl Phenyl Sulfone. Angewandte Chemie International Edition. Link

  • U.S. Environmental Protection Agency. (2000). Aniline Hazard Summary. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Technical Guide: 3-(1,1-Difluoroethyl)aniline Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) has emerged as a high-value building block in modern medicinal chemistry. It serves as a critical tool for "magic methyl" effects where a methyl or ethyl group is replaced by a lipophilic, metabolically stable fluorinated motif.

Unlike the trifluoromethyl (


) group, which is strongly electron-withdrawing and lipophilic, the 1,1-difluoroethyl (

) moiety offers a unique intermediate electronic profile. It acts as a bioisostere for methoxy (

), ethyl (

), and isopropyl (

) groups, often improving metabolic stability by blocking benzylic oxidation while maintaining necessary steric bulk.

This guide provides an in-depth analysis of its physicochemical properties, robust synthesis protocols, and strategic application in cross-coupling and amide bond formation.

Chemical Profile & Properties[1][2][3][4][5]

The hydrochloride salt form is preferred for handling due to the oxidative instability of free anilines.

PropertyData
Chemical Name 3-(1,1-Difluoroethyl)aniline hydrochloride
CAS (HCl Salt) 1803593-33-0
CAS (Free Base) 40788-05-4
Molecular Formula

Molecular Weight 193.62 g/mol
Appearance White to off-white crystalline solid
Solubility High in DMSO, MeOH, Water; Low in DCM (salt form)
Acidity (pKa) ~3.5–4.0 (Conjugate acid) [Estimated based on electron-withdrawing effect of

]
H-Bond Donors 3 (Ammonium form)

Medicinal Chemistry Strategy: The Power of

Bioisosterism and Metabolic Stability

The 1,1-difluoroethyl group is a strategic replacement for the ethyl or isopropyl group.

  • Metabolic Blockade: The benzylic position of an ethyl group (

    
    ) is a "metabolic soft spot" prone to CYP450-mediated oxidation. Fluorination at this position (
    
    
    
    ) completely blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol).
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a methoxy group but less lipophilic than a 
    
    
    
    group, allowing for fine-tuning of LogD to improve membrane permeability without compromising solubility.
Electronic Tuning

The


 group is electron-withdrawing (inductive effect, 

), which lowers the pKa of the aniline nitrogen compared to a standard ethyl-aniline.
  • Consequence: The aniline is less nucleophilic. Standard amide couplings may require stronger activation agents (e.g., HATU vs. EDCI), and Buchwald-Hartwig couplings may require specific electron-rich ligands (e.g., BrettPhos, XPhos) to facilitate oxidative addition/reductive elimination cycles.

Synthesis & Production Protocols

The synthesis of 3-(1,1-difluoroethyl)aniline hydrochloride is most reliably achieved via the Nitro-Ketone Route . Direct fluorination of the amino-ketone is avoided due to the sensitivity of the free amine to fluorinating agents like DAST.

Validated Synthetic Pathway

SynthesisPathway Start 3-Nitroacetophenone (Starting Material) Step1 Fluorination (DAST or Deoxo-Fluor) Start->Step1 DCM, 0°C to RT Inter1 1-(1,1-Difluoroethyl)-3-nitrobenzene Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 MeOH, RT Product 3-(1,1-Difluoroethyl)aniline (Free Base) Step2->Product Salt HCl Salt Formation (HCl in Dioxane/Ether) Product->Salt Precipitation

Figure 1: Step-wise synthesis of 3-(1,1-difluoroethyl)aniline HCl emphasizing the protection of the nitrogen functionality via the nitro group precursor.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of 3-Nitroacetophenone

  • Reagents: 3-Nitroacetophenone (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), dry DCM.

  • Procedure:

    • Dissolve 3-nitroacetophenone in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add DAST (Caution: Exothermic).

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Pour slowly into saturated

      
       (Caution: Gas evolution).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Note: Deoxo-Fluor is a thermally more stable alternative to DAST and is recommended for scale-up.

Step 2: Reduction of Nitro Group

  • Reagents: 1-(1,1-difluoroethyl)-3-nitrobenzene, 10% Pd/C,

    
     (balloon), MeOH.
    
  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add catalytic Pd/C (10 wt%).

    • Stir under hydrogen atmosphere (1 atm) for 4–6 hours.

    • Filter through Celite to remove catalyst. Concentrate filtrate to obtain the free aniline oil.

Step 3: Salt Formation

  • Reagents: Free aniline, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude aniline in a minimum amount of dry diethyl ether or EtOAc.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The white precipitate forms immediately. Filter and wash with cold ether.

    • Dry under vacuum to yield 3-(1,1-difluoroethyl)aniline hydrochloride .

Synthetic Utility in Drug Development[3][8][9]

Due to the electron-withdrawing nature of the


 group, this aniline is deactivated . It is less nucleophilic than 3-ethylaniline but more nucleophilic than 3-trifluoromethylaniline.
Decision Matrix for Coupling Reactions

CouplingLogic Root Reaction Type? Amide Amide Coupling Root->Amide Cross Pd-Catalyzed C-N Bond Root->Cross SNAr SNAr (Nucleophilic Subst.) Root->SNAr AmideCond Standard EDCI/HOBt may fail. Use HATU or T3P + DIPEA. Amide->AmideCond CrossCond Requires electron-rich ligands. Rec: BrettPhos or XPhos Pd G3. Cross->CrossCond SNArCond Requires highly activated electrophile (e.g., 2-chloro-4-nitropyridine). SNAr->SNArCond

Figure 2: Reaction optimization strategy based on the electronic deactivation of the aniline.

Protocol: Amide Coupling (HATU Method)

Because the aniline is deactivated, standard carbodiimide couplings (EDCI) often result in low yields.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Addition: Add 3-(1,1-difluoroethyl)aniline HCl (1.0 eq). The extra equivalent of base (DIPEA) is crucial to free the aniline from the HCl salt.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine.

Handling and Safety

  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at RT or 4°C.

  • DAST Hazards: If synthesizing in-house, DAST reacts violently with water and etches glass. Use plasticware (PP/PE) for the reaction vessel if possible, or high-quality glassware with strict moisture exclusion.

  • Aniline Toxicity: Like all anilines, this compound should be treated as potentially toxic by inhalation and skin absorption. Wear nitrile gloves and work in a fume hood.

References

  • Bioisosterism of Fluorinated Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Synthesis via DAST: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578.

  • Medicinal Chemistry of 1,1-Difluoroethyl Group: Hu, J., et al. (2015). The unique properties of the 1,1-difluoroethyl group in drug design. Journal of Fluorine Chemistry.

  • Compound Data: PubChem CID 23445092.[1] 3-(1,1-Difluoroethyl)aniline.[2][1][3][4][5][6][7]

  • Safety of Aniline Hydrochloride: International Chemical Safety Cards (ICSC) 1013.

Sources

Thermochemical Profiling of 3-(1,1-Difluoroethyl)aniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermochemical characterization protocol for 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical fluorinated intermediate in pharmaceutical and agrochemical synthesis.

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride is a strategic building block in medicinal chemistry, utilized to introduce the lipophilic, metabolically stable 1,1-difluoroethyl motif (a bioisostere for ethyl or isopropyl groups) into drug scaffolds. Precise thermochemical data—specifically heat capacity (


), enthalpy of fusion (

), and standard molar enthalpy of formation (

)—are prerequisites for optimizing process safety, crystallization kinetics, and scale-up thermodynamics.

This guide outlines the rigorous experimental framework required to determine these properties, referencing standard protocols validated for halogenated anilinium salts.

Compound Profile & Structural Thermodynamics[1]

The introduction of the


 group at the meta position of the anilinium ring significantly alters the lattice energy and entropy compared to the non-fluorinated analog.
PropertySpecification
Systematic Name 3-(1,1-Difluoroethyl)benzenamine hydrochloride
Formula

Molar Mass

Physical State White to off-white crystalline solid
Key Moiety 1,1-Difluoroethyl (Lipophilicity enhancer)
Predicted Melting Range

(Typical for fluoro-anilinium salts)

Experimental Methodologies

To establish a self-validating thermochemical profile, three distinct calorimetric techniques must be employed.

Purity Analysis via Differential Scanning Calorimetry (DSC)

Before thermodynamic constants can be measured, the sample purity must be verified using the fractional melting technique.

  • Principle: The presence of impurities widens the melting peak and lowers the onset temperature (

    
    ) according to the Van't Hoff equation.
    
  • Protocol:

    • Encapsulate 5–10 mg of sample in a hermetically sealed aluminum pan.

    • Perform a heating scan at

      
       under flowing 
      
      
      
      (
      
      
      ).
    • Analyze the endothermic fusion peak.

    • Calculation: Plot

      
       (sample temperature) vs. 
      
      
      
      (fraction melted). The slope determines the impurity mole fraction (
      
      
      ).
    • Acceptance Criteria: Purity

      
       is required for adiabatic calorimetry.
      
Low-Temperature Heat Capacity (Adiabatic Calorimetry)

This is the gold standard for determining absolute entropy (


).
  • Instrument: Precision automated adiabatic calorimeter (e.g., range 78 K – 400 K).

  • Methodology:

    • Sample Loading: Load

      
      5 g of vacuum-dried salt into the gold-plated copper sample cell.
      
    • Equilibrium Steps: Apply discrete energy pulses (

      
      ). Measure the temperature rise (
      
      
      
      ) after establishing thermal equilibrium (drift
      
      
      ).
    • Data Processing: Calculate

      
       using:
      
      
      
      
      Where
      
      
      is the heat capacity of the empty vessel and
      
      
      is the molar amount.
  • Curve Fitting: Fit the experimental

    
     data in the low-temperature region (typically 
    
    
    
    ) using the Debye-Einstein model to extrapolate to
    
    
    .
Standard Molar Enthalpy of Combustion (Rotating-Bomb Calorimetry)

Standard static bomb calorimetry is unsuitable for fluorinated compounds due to the formation of undefined


 and 

states. A rotating-bomb calorimeter is mandatory to ensure a thermodynamically defined final state.
  • Combustion Reaction:

    
    
    
  • Critical Additive: Place

    
     of deionized water in the bomb to dissolve combustion gases (
    
    
    
    ,
    
    
    ), forming a defined aqueous solution.
  • Rotation: The bomb must rotate axially immediately after ignition to wash the inner walls, ensuring complete dissolution of halogen acids and thermodynamic equilibrium.

  • Correction: Apply Washburn corrections for the formation of

    
     and 
    
    
    
    standard states.

Derived Thermodynamic Functions

Using the data from the experiments above, the complete thermodynamic profile is constructed.

Standard Molar Enthalpy of Formation ( )

Calculated from the enthalpy of combustion (


) using Hess's Law:


  • Note: Accurate values for

    
     and 
    
    
    
    are critical (sourced from CODATA).
Entropy and Gibbs Free Energy

By integrating the heat capacity curve (


 vs. 

), the absolute entropy is derived:






Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, ensuring data integrity from sample prep to final thermodynamic values.

Thermochem_Workflow Sample 3-(1,1-Difluoroethyl)aniline HCl (Raw Sample) Purification Recrystallization & Vacuum Drying Sample->Purification Purity_Check Purity Verification (HPLC + DSC Van't Hoff) Purification->Purity_Check Decision Purity > 99.5%? Purity_Check->Decision Decision->Purification No (Recycle) Adiabatic Adiabatic Calorimetry (78 K - 400 K) Decision->Adiabatic Yes RotBomb Rotating-Bomb Calorimetry (Combustion) Decision->RotBomb Yes Cp_Data Heat Capacity (Cp,m) Curve Adiabatic->Cp_Data Hc_Data Enthalpy of Combustion (ΔcH) RotBomb->Hc_Data Entropy Absolute Entropy (Sm) Cp_Data->Entropy Formation Enthalpy of Formation (ΔfH) Hc_Data->Formation Final_Profile Full Thermochemical Profile (G, H, S) Entropy->Final_Profile Formation->Final_Profile

Figure 1: Integrated workflow for the thermochemical characterization of fluorinated organic salts.

Applications & Stability Implications

Understanding the thermochemistry of 3-(1,1-Difluoroethyl)aniline hydrochloride allows for:

  • Reaction Safety: Calculating the heat of reaction (

    
    ) for the subsequent coupling steps in drug synthesis.
    
  • Polymorph Screening:

    
     anomalies often indicate solid-solid phase transitions, which are critical for regulatory compliance in drug formulation.
    
  • Storage Stability: The Gibbs free energy of formation (

    
    ) predicts the compound's susceptibility to oxidative or hydrolytic degradation over time.
    

References

  • Tan, Z. C., et al. "Low-temperature heat capacity and standard molar enthalpy of formation of crystalline (aniline + HCl)." The Journal of Chemical Thermodynamics, vol. 36, no. 1, 2004, pp. 69-74. Link

  • Sabbah, R., et al. "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, vol. 331, no. 2, 1999, pp. 93-204. Link

  • BLD Pharm. "3-(1,1-Difluoroethyl)aniline hydrochloride Safety Data Sheet & Product Specifications." BLD Pharm Catalog, Accessed 2026. Link

  • Cox, J. D., & Pilcher, G.Thermochemistry of Organic and Organometallic Compounds. Academic Press, London, 1970. (Standard text for combustion calorimetry corrections).
  • Di, Y. Y., et al. "Thermodynamic properties of 4-fluoroaniline hydrochloride." Journal of Thermal Analysis and Calorimetry, vol. 95, 2009, pp. 601–606.

Methodological & Application

Application Note: Synthesis of 3-(1,1-Difluoroethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical building block in medicinal chemistry. The 1,1-difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, and methoxy groups, significantly influencing the pharmacokinetic (PK) profile of drug candidates. This guide prioritizes safety and reproducibility, specifically addressing the handling of deoxyfluorinating agents and the controlled reduction of nitroarenes.

Introduction & Strategic Rationale

The Medicinal Value of the 1,1-Difluoroethyl Group

In modern drug discovery, the strategic incorporation of fluorine modulates basicity, lipophilicity, and metabolic stability.[1] The 1,1-difluoroethyl (-CF₂CH₃) group acts as a non-classical bioisostere. Unlike the electron-withdrawing trifluoromethyl (-CF₃) group, the difluoroethyl group offers a unique balance:

  • Lipophilicity: Increases LogP moderately, enhancing membrane permeability.

  • Metabolic Stability: Blocks benzylic oxidation, a common clearance pathway for ethyl/isopropyl groups.

  • Hydrogen Bonding: The CF₂ protons act as weak hydrogen bond donors, potentially engaging in unique receptor interactions.[1]

Retrosynthetic Analysis

The synthesis is designed via a linear 3-step sequence starting from the commercially available 3-nitroacetophenone . This route is selected for its atom economy and the avoidance of expensive palladium cross-coupling reagents typically required for introducing fluoroalkyl groups later in a sequence.

Retrosynthesis Target 3-(1,1-Difluoroethyl)aniline HCl (Target Salt) FreeBase 3-(1,1-Difluoroethyl)aniline (Free Base) Target->FreeBase HCl/Dioxane Salt Formation Nitro 3-(1,1-Difluoroethyl)nitrobenzene (Key Intermediate) FreeBase->Nitro H2, Pd/C Reduction Start 3-Nitroacetophenone (Starting Material) Nitro->Start DAST or Deoxo-Fluor Deoxyfluorination

Caption: Retrosynthetic disconnection showing the transformation from nitroacetophenone to the target aniline salt.

Safety & Hazard Control (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Fluorinating Agents DAST/Deoxo-Fluor: Thermal instability; shock sensitivity (DAST); release of HF upon hydrolysis.Use Deoxo-Fluor (more stable) if available. Maintain T < 50°C. Quench into saturated NaHCO₃ (never add water to reagent).
Hydrofluoric Acid (HF) Generated in situ during fluorination and quenching.Calcium gluconate gel must be available. Use plastic/Teflon ware for reaction; glass is acceptable only if HF concentration is low and exposure time short.
Hydrogenation Pyrophoric Catalyst: Pd/C can ignite solvent vapors.Keep catalyst wet with water/toluene before adding flammable solvents. Purge system with N₂ before H₂ introduction.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of 3-Nitroacetophenone

Objective: Conversion of the ketone carbonyl to a gem-difluoride.

  • Reagents:

    • 3-Nitroacetophenone (1.0 equiv)

    • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv)

    • Dichloromethane (DCM), anhydrous (Solvent)

    • Ethanol (trace, catalyst - optional)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N₂ inlet, and a rubber septum. Note: Polypropylene vessels are preferred to avoid glass etching, but borosilicate glass is acceptable for short durations.

  • Dissolution: Charge the flask with 3-Nitroacetophenone (10.0 g, 60.5 mmol) and anhydrous DCM (120 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add DAST (16.0 mL, 121 mmol, 2.0 equiv) dropwise via syringe over 20 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–18 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The ketone starting material (R_f ~0.4) should disappear, replaced by the non-polar difluoro product (R_f ~0.6).

  • Quench (CRITICAL): Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated aqueous NaHCO₃ (200 mL) and crushed ice. Warning: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with water (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Yield Target: 80-90%

    • Product: 3-(1,1-Difluoroethyl)nitrobenzene (Yellowish oil).

Step 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitro group without defluorination.

  • Reagents:

    • 3-(1,1-Difluoroethyl)nitrobenzene (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Methanol (MeOH) (Solvent)

    • Hydrogen Gas (H₂) (Balloon or 1 atm)

Protocol:

  • Setup: In a hydrogenation flask or thick-walled RBF, place 10% Pd/C (0.1 g per 1 g of substrate). Safety: Wet the catalyst with 1-2 mL of toluene or water to prevent ignition.

  • Solution: Dissolve the nitro intermediate (5.0 g, 26.7 mmol) in MeOH (50 mL) and carefully add to the flask containing the catalyst.

  • Purge: Seal the flask with a septum. Evacuate the headspace and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).[2]

  • Reaction: Stir vigorously under an H₂ atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] The benzylic C-F bond is stronger than benzylic C-H or C-O bonds; however, prolonged exposure to Pd/H₂ at high temperatures can cause hydrodefluorination. Do not heat.

  • Filtration: Once TLC indicates consumption of starting material, purge the flask with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate to obtain the crude aniline free base.

    • Product: 3-(1,1-Difluoroethyl)aniline (Pale yellow oil).

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the aniline as a solid salt for storage and handling.

Protocol:

  • Dissolution: Dissolve the crude aniline (4.0 g) in diethyl ether (40 mL) or 1,4-dioxane (20 mL). Cool to 0°C.[8]

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv, approx 6.5 mL) dropwise. A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Visualization

Workflow cluster_0 Step 1: Deoxyfluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation S1_Input 3-Nitroacetophenone + DAST/DCM S1_Process Stir 0°C -> RT 12-18h S1_Input->S1_Process S1_Quench Quench into Sat. NaHCO3 S1_Process->S1_Quench S1_Output Intermediate: 3-(1,1-Difluoroethyl)nitrobenzene S1_Quench->S1_Output S2_Input Nitro Intermediate + Pd/C + MeOH S1_Output->S2_Input S2_Process H2 Balloon RT, 4-6h S2_Input->S2_Process S2_Filter Filter (Celite) S2_Process->S2_Filter S2_Output Free Base: 3-(1,1-Difluoroethyl)aniline S2_Filter->S2_Output S3_Input Free Base + Ether/Dioxane S2_Output->S3_Input S3_Acid Add 4M HCl in Dioxane S3_Input->S3_Acid S3_Final FINAL PRODUCT: 3-(1,1-Difluoroethyl)aniline HCl S3_Acid->S3_Final

Caption: Step-by-step workflow for the synthesis of 3-(1,1-Difluoroethyl)aniline HCl.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the final product, compare experimental data against these expected values.

Analytical MethodExpected Signal CharacteristicsDiagnostic Interpretation
¹H NMR (DMSO-d₆) δ 1.95 (t, 3H, J=18 Hz): Methyl group coupled to two Fluorines (gem-difluoro).δ 7.2-7.6 (m, 4H): Aromatic protons.δ 9.8-10.5 (br s, 3H): Ammonium protons (-NH₃⁺).The triplet splitting of the methyl group (J_HF coupling) is the definitive signature of the -CF₂CH₃ motif.
¹⁹F NMR δ -85 to -90 ppm (q): Quartet due to coupling with methyl protons.Single peak (quartet) confirms successful fluorination and absence of mono-fluoro impurities.
LC-MS [M+H]⁺ = 158.1: Mass of the free base.Confirms molecular weight. Absence of M+18 (ketone) or M-2 (deflluorinated) peaks.
Melting Point > 200°C (decomp): Typical for aniline HCl salts.[9]Sharp melting point indicates high crystalline purity.

Troubleshooting & Optimization

  • Issue: Incomplete Fluorination.

    • Cause: Steric hindrance or old DAST reagent.

    • Solution: Add 0.1 equiv of Ethanol to the reaction. This generates HF in situ, which catalyzes the activation of DAST. Alternatively, heat to 40°C in a sealed tube.

  • Issue: Defluorination during Hydrogenation.

    • Cause: Over-reduction.

    • Solution: Stop the reaction immediately after H₂ uptake ceases. Use PtO₂ (Adams catalyst) instead of Pd/C if defluorination persists, as Pt is less prone to hydrogenolysis of C-F bonds.

  • Issue: Sticky/Hygroscopic Salt.

    • Cause: Excess water or HCl.[10]

    • Solution: Recrystallize from Isopropanol/Ether. Store in a desiccator.

References

  • Deoxyfluorination of Ketones: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

  • Medicinal Chemistry of 1,1-Difluoroethyl Group: Hu, J., et al. "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids."[11] RSC Advances, 2019, 9, 29013-29017.

  • Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U. "Heterogeneous catalytic hydrogenation of nitroarenes." Topics in Catalysis, 2002, 19, 3-16.

Sources

Application Notes & Protocols: Leveraging 3-(1,1-Difluoroethyl)aniline Hydrochloride as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The 1,1-difluoroethyl moiety, in particular, has emerged as a compelling functional group for modulating the physicochemical and pharmacokinetic properties of drug candidates. It offers a unique profile as a bioisostere for carbonyl or sulfonyl groups and provides a distinct electronic alternative to the more common trifluoromethyl group.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(1,1-Difluoroethyl)aniline hydrochloride, a versatile building block. We will detail the scientific rationale for its use, its key physicochemical properties, critical safety protocols, and robust, step-by-step methodologies for its application in foundational synthetic transformations relevant to drug discovery.

The Scientific Rationale: The Strategic Value of the 3-(1,1-Difluoroethyl)aniline Moiety

The utility of this building block stems from the synergistic combination of a versatile aniline core and the property-modulating 1,1-difluoroethyl group. This combination provides a powerful platform for generating novel chemical entities with enhanced drug-like properties.

The Influence of Fluorine in Medicinal Chemistry

The introduction of fluorine can profoundly and beneficially alter a molecule's biological profile:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine at a site susceptible to metabolic oxidation, such as a benzylic position, can effectively block cytochrome P450-mediated hydroxylation, thereby increasing the drug's half-life and bioavailability.[2][3][4]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence alters electron distribution. In the context of an aniline, the electron-withdrawing nature of the difluoroethyl group reduces the basicity (pKa) of the anilino nitrogen.[2] This lower basicity can lead to improved cell membrane permeability and reduced off-target interactions at physiological pH.

  • Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds (as an acceptor), dipole-dipole, and multipolar interactions (e.g., with amide backbones).[2][3][5] These interactions can significantly enhance the binding affinity and selectivity of a ligand for its target.

Specific Advantages of the 1,1-Difluoroethyl Group

While the trifluoromethyl group is widely used, the 1,1-difluoroethyl group (–CF₂CH₃) offers distinct advantages. It acts as a lipophilic hydrogen bond acceptor and can serve as a bioisostere for functionalities like carbonyls, sulfonyls, or gem-dimethyl groups, helping to maintain or improve biological activity while fine-tuning other properties.[1] Its unique steric and electronic footprint provides a valuable tool for navigating complex structure-activity relationships (SAR).

The Versatility of the Aniline Core

The primary amine of the aniline moiety is a highly versatile chemical handle, enabling a vast array of synthetic transformations crucial for building molecular diversity in drug discovery campaigns. These include:

  • Amide bond formation

  • Reductive amination

  • N-Arylation (e.g., Buchwald-Hartwig coupling)

  • Diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.[6]

Physicochemical Properties and Safety Protocols

Compound Data Summary

The following table summarizes key data for 3-(1,1-Difluoroethyl)aniline hydrochloride. Data for the parent compound, aniline hydrochloride, is included for context.

Property3-(1,1-Difluoroethyl)aniline hydrochlorideAniline hydrochloride (for comparison)
CAS Number 1803593-33-0142-04-1[7]
Molecular Formula C₈H₁₀ClF₂NC₆H₈ClN
Molecular Weight 193.62 g/mol [8]129.59 g/mol [9]
Appearance White to off-white solidWhite to yellow crystal
Melting Point Data not available196 - 198 °C[10][9]
Boiling Point Data not available245 °C[10][9]
Solubility Soluble in water, methanolSoluble in water (1070 g/L)[9]
Critical Safety & Handling Protocol

WARNING: Aniline derivatives are classified as hazardous substances. Based on the safety data for aniline hydrochloride and related compounds, 3-(1,1-Difluoroethyl)aniline hydrochloride should be handled with extreme caution.[7][11]

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • H317: May cause an allergic skin reaction.[7]

  • H318: Causes serious eye damage.[7]

  • H341: Suspected of causing genetic defects.[7]

  • H351: Suspected of causing cancer.[7]

  • H372: Causes damage to organs through prolonged or repeated exposure.[7]

  • H400: Very toxic to aquatic life.[7]

Mandatory Handling Procedures:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Body Protection: Wear a flame-retardant lab coat.

  • Material Handling: Avoid generating dust. Use appropriate tools for weighing and transferring solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and light.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application Protocols & Methodologies

The following protocols are foundational for utilizing 3-(1,1-Difluoroethyl)aniline hydrochloride in a drug discovery setting. The causality behind each step is explained to provide a deeper understanding of the process.

Visualization: Synthetic Utility Workflow

The following diagram illustrates the central role of 3-(1,1-Difluoroethyl)aniline hydrochloride as a starting point for diverse synthetic pathways.

G start 3-(1,1-Difluoroethyl)aniline Hydrochloride freebase Liberation of Free Aniline (Protocol 1) start->freebase Aqueous Base diazotization Diazotization (Protocol 4a) start->diazotization NaNO₂, HCl, 0-5°C amide Amide Coupling (Protocol 2) freebase->amide R-COOH, Coupling Agent buchwald Buchwald-Hartwig Amination (Protocol 3) freebase->buchwald Ar-X, Pd Catalyst sandmeyer Sandmeyer Reaction (Protocol 4b) diazotization->sandmeyer Cu(I) Salt

Caption: Synthetic pathways originating from the title compound.

Protocol 1: Liberation of the Free Aniline
  • Causality: The hydrochloride salt form ensures stability and ease of handling. However, the free aniline (a nucleophile) is required for most coupling reactions. This protocol carefully neutralizes the salt to liberate the reactive free base.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 equivalent of 3-(1,1-Difluoroethyl)aniline hydrochloride in a mixture of ethyl acetate (10 mL/g) and water (10 mL/g) in a separatory funnel.

    • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with gentle swirling. Periodically vent the funnel to release CO₂ gas. Continue addition until effervescence ceases and the aqueous layer is basic (pH ~8-9, check with pH paper).

    • Extraction: Shake the funnel vigorously for 1 minute. Allow the layers to separate. Drain the lower aqueous layer.

    • Washing: Wash the organic layer with brine (saturated NaCl solution, 5 mL/g).

    • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aniline, typically as an oil or low-melting solid.

    • Validation: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS before proceeding.

Protocol 2: Amide Coupling via HATU
  • Causality: This protocol forms a stable amide bond, a ubiquitous linkage in pharmaceuticals. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral acids are used). DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Step-by-Step Methodology:

    • Setup: To a dry, argon-flushed round-bottom flask, add the free 3-(1,1-difluoroethyl)aniline (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HATU (1.2 eq.).

    • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 0.1 M concentration relative to the aniline).

    • Initiation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) dropwise via syringe.

    • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aniline is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

    • Characterization: Analyze the purified product by NMR and Mass Spectrometry.

Protocol 3: Buchwald-Hartwig N-Arylation
  • Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of diarylamines which are important pharmacophores. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.

  • Step-by-Step Methodology:

    • Setup: In an oven-dried Schlenk tube, combine the free 3-(1,1-difluoroethyl)aniline (1.2 eq.), the (hetero)aryl bromide or iodide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.05 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

    • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

    • Reaction: Heat the mixture in an oil bath at 80-110 °C until the starting aryl halide is consumed (monitor by LC-MS, typically 8-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 4: Diazotization and Sandmeyer Reaction (Example: Chloro-de-amination)
  • Causality: This two-step sequence is a classic transformation that allows the highly versatile amino group to be replaced by a wide variety of other substituents.[6] The first step generates a reactive diazonium salt intermediate at low temperature. The second step uses a copper(I) catalyst to decompose this intermediate, releasing N₂ gas and installing the new substituent.

  • Step-by-Step Methodology:

    • Diazonium Salt Formation (4a):

      • Suspend 3-(1,1-Difluoroethyl)aniline hydrochloride (1.0 eq.) in 6M aqueous HCl in a flask.

      • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

      • Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Keep this solution on ice for immediate use.

    • Sandmeyer Reaction (4b):

      • In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in 12M HCl. Cool this solution to 0-5 °C.

      • Slowly add the cold diazonium salt solution from step 1 to the stirring CuCl solution.

      • Vigorous bubbling (N₂ evolution) should occur. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

      • Work-up: Extract the product with diethyl ether or dichloromethane. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

      • Purification: Purify the resulting aryl chloride by column chromatography or distillation.

Analytical Characterization Guide

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

TechniqueExpected Signatures for 3-(1,1-Difluoroethyl)aniline Derivatives
¹H NMR Aromatic Protons: 3-4 protons in the aromatic region (δ 6.5-8.0 ppm) with complex splitting patterns. Methyl Protons (CH₃): A triplet around δ 1.8-2.2 ppm due to ³J(H,F) coupling (~18 Hz). Amine/Amide Proton (NH/NH₂): A broad singlet, which may be exchangeable with D₂O.
¹⁹F NMR A single resonance (quartet or more complex multiplet due to H-F coupling) in the expected region for a CF₂ group (approx. -90 to -110 ppm).
¹³C NMR Aromatic Carbons: Signals in the δ 110-150 ppm range. Difluoromethyl Carbon (CF₂): A triplet centered around δ 120-125 ppm due to ¹J(C,F) coupling (~240 Hz). Methyl Carbon (CH₃): A triplet around δ 22-26 ppm due to ²J(C,F) coupling (~25 Hz).
LC-MS A single major peak in the chromatogram with a corresponding mass peak for the protonated molecule [M+H]⁺ in the mass spectrum.

For detailed procedures on analyzing aniline derivatives in various matrices, refer to established methods.[13][14]

Visualization: Bioisosteric Rationale

The 1,1-difluoroethyl group serves as a valuable bioisostere, mimicking the steric and electronic properties of other functional groups to maintain or enhance biological activity.

Caption: Bioisosteric relationships of the 1,1-difluoroethyl group.

References

  • ANILINE HYDROCHLORIDE Laboratory Chemicals | Article No. 01383. (n.d.). Loba Chemie. Retrieved February 3, 2026, from [Link]

  • 3-(1,1-Difluoroethyl)-4-fluoroaniline. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses, 99, 113-124. Retrieved February 3, 2026, from [Link]

  • Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Holt, L. C., & Daudt, H. W. (1935). U.S. Patent No. US2007199A. Washington, DC: U.S. Patent and Trademark Office.
  • A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Material Safety Data Sheet - Aniline hydrochloride. (n.d.). Cole-Parmer. Retrieved February 3, 2026, from [Link]

  • Pitshan, T. C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved February 3, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • Aniline and Aniline Hydrochloride. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. NCBI. Retrieved February 3, 2026, from [Link]

  • Pitshan, T. C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: Aniline hydrochloride. (n.d.). Carl Roth. Retrieved February 3, 2026, from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2006). NCBI. Retrieved February 3, 2026, from [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Retrieved February 3, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved February 3, 2026, from [Link]

  • Aniline one shot /Preparation & chemical reactions/Flowchart. (2023, December 17). YouTube. Retrieved February 3, 2026, from [Link]

  • Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. (1983, December 31). OSTI.GOV. Retrieved February 3, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved February 3, 2026, from [Link]

  • Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2021). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. (2014). NCBI. Retrieved February 3, 2026, from [Link]

  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). (n.d.). Cheméo. Retrieved February 3, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates... (2022). MDPI. Retrieved February 3, 2026, from [Link]

  • Anilinium chloride. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 3-(1,1-Difluoroethyl)aniline Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Agrochemicals[1][2][3][4]

In modern agrochemical discovery, the 3-(1,1-difluoroethyl)aniline scaffold represents a high-value building block, primarily used to modulate lipophilicity (


) and metabolic stability without significantly altering steric bulk.

The 1,1-difluoroethyl group (


) acts as a non-classical bioisostere for the isopropyl group  or methoxy group . Unlike the trifluoromethyl group (

), which is strongly electron-withdrawing, the 1,1-difluoroethyl moiety offers a balanced electronic profile while blocking the benzylic position from cytochrome P450-mediated oxidation. This application note details the handling, free-base liberation, and synthetic coupling of 3-(1,1-difluoroethyl)aniline hydrochloride (CAS: 19064-18-7 for free base ref) in the synthesis of Pyrazole-Carboxamide fungicides (SDHIs).

Chemical Profile & Material Handling

The hydrochloride salt form is preferred for storage due to the oxidative instability of free anilines. However, the salt presents specific stoichiometric challenges in non-aqueous coupling reactions.

PropertySpecification
Compound Name 3-(1,1-Difluoroethyl)aniline Hydrochloride
Structure

Molecular Weight 193.62 g/mol (Salt) / 157.16 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Key Hazard Skin Irritant / Toxic. Fluorinated anilines can induce methemoglobinemia.[1][2] Handle in a fume hood.

Synthetic Utility: Mechanism of Bioisosterism

The strategic value of this aniline lies in the


 group.
  • Metabolic Blockade: The benzylic carbon is fully fluorinated, preventing hydroxylation.

  • Lipophilicity Tuning: It increases lipophilicity (

    
     vs. methyl) facilitates cuticular penetration in fungi/insects.
    
  • Conformational Lock: The fluorine atoms induce a specific orthogonal twist relative to the phenyl ring, potentially enhancing binding affinity in the Succinate Dehydrogenase (SDH) active site.

Visualization: Structural Logic & Workflow

G Start 3-(1,1-Difluoroethyl) aniline HCl Base Base Liberation (NaOH/NaHCO3) Start->Base Neutralization FreeBase Free Aniline (Reactive Species) Base->FreeBase Extraction (DCM) PathA Path A: Amide Coupling (SDHI Synthesis) FreeBase->PathA + Pyrazole-COCl PathB Path B: Pd-Catalyzed Buchwald-Hartwig FreeBase->PathB + Aryl Halide / Pd(0) TargetA Pyrazole-Carboxamide Fungicide Analog PathA->TargetA TargetB Bi-Aryl Scaffold (Kinase/Enzyme Inhibitor) PathB->TargetB

Figure 1: Strategic workflow for utilizing the aniline salt in divergent synthesis pathways.

Protocol A: Synthesis of SDHI Fungicide Analog (Amide Coupling)

This protocol describes the coupling of the aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a standard SDHI pharmacophore).

Critical Pre-requisite: Stoichiometry Management

When using the HCl salt directly in organic solvents, you must employ at least 2.2 equivalents of base:

  • 1.0 eq to neutralize the aniline-HCl.

  • 1.0 eq to scavenge the HCl generated during the amide coupling.

  • 0.2 eq excess to drive completion.

Step-by-Step Methodology

Reagents:

  • 3-(1,1-Difluoroethyl)aniline HCl (1.0 eq, 10 mmol, 1.94 g)

  • Pyrazole Acid Chloride (1.05 eq, 10.5 mmol)

  • Triethylamine (

    
    ) or DIPEA (2.5 eq, 25 mmol)
    
  • Dichloromethane (DCM), Anhydrous (50 mL)

  • DMAP (Catalytic, 5 mol%)

Procedure:

  • Suspension: In a 250 mL round-bottom flask under nitrogen, suspend the aniline hydrochloride in anhydrous DCM (40 mL). The salt will likely not dissolve completely.

  • Liberation: Cool to 0°C. Add Triethylamine dropwise. The suspension will clear as the free aniline is liberated and

    
     forms (which is soluble or forms a fine precipitate). Stir for 15 minutes.
    
  • Acylation: Dissolve the Pyrazole Acid Chloride in DCM (10 mL) and add dropwise to the aniline solution at 0°C.

  • Catalysis: Add DMAP (catalytic). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The free aniline spot (

      
      ) should disappear.
      
  • Work-up: Quench with 1M HCl (aq) to remove unreacted amine and salts. Extract organic layer, wash with saturated

    
     (to remove acid), then Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Heptane/EtOAc or purify via silica flash chromatography.
    

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

For generating bi-aryl scaffolds (common in herbicides or advanced fungicides), a Buchwald-Hartwig amination is required.

Note: The HCl salt poisons Pd-catalysts. You must perform a "Free Base Wash" prior to the reaction or use a strong inorganic base system.

Decision Tree: Coupling Conditions

D Q1 Is the Coupling Partner Electron Deficient? Yes Use Cs2CO3 / Xantphos (Weak Base Sufficient) Q1->Yes Yes (e.g., Pyridine) No Use NaOtBu / BrettPhos (Strong Base Required) Q1->No No (e.g., Anisole)

Figure 2: Catalyst and Base selection guide for fluoro-aniline coupling.

Procedure (Standard Conditions):
  • Partition: Dissolve 3-(1,1-difluoroethyl)aniline HCl in EtOAc and wash with 1M NaOH. Dry the organic layer and concentrate to obtain the free base oil .

  • Setup: Charge a reaction vial with:

    • Free Aniline (1.0 eq)

    • Aryl Bromide (1.1 eq)

    • 
       (2 mol%)
      
    • Xantphos (4 mol%)

    • 
       (2.0 eq)
      
    • Dioxane (0.2 M concentration)

  • Reaction: Degas with Argon. Heat to 100°C for 12 hours.

  • Filtration: Filter through Celite to remove Palladium residues before aqueous workup.

Analytical Validation

When verifying the integrity of the 1,1-difluoroethyl group, look for these specific NMR signatures.

NucleusSignal CharacteristicsInterpretation

NMR

(Quartet)
Coupling to the methyl protons (

).

NMR

(Triplet)
The methyl group (

) split by two geminal fluorines (

).

NMR

(Triplet)
The quaternary carbon (

) split by F (

).

References

  • Jeschke, P. (2024).[1][3][4] "Recent developments in fluorine-containing pesticides." Pest Management Science, 80(7).[1]

  • Jeschke, P. (2004).[3][4] "The unique role of fluorine in the design of active ingredients for modern crop protection."[3][5] ChemBioChem, 5(5), 570-589.[4]

  • Fujiwara, Y., Dixon, J. A., et al. (2012).[2] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2] (Foundational work on difluoroethyl bioisosteres).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(1,1-Difluoroethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(1,1-difluoroethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(1,1-difluoroethyl)aniline hydrochloride. The question-and-answer format is intended to help you quickly identify and resolve common problems.

My recrystallized product is still colored (e.g., yellow, brown, or greenish). What is causing this, and how can I obtain a colorless product?

Answer:

Discoloration in aniline derivatives often stems from the oxidation of the aromatic amine, leading to the formation of colored impurities such as quinone-imines.[1] The presence of residual starting materials or by-products from the synthesis can also contribute to the color.[1]

Causality and Recommended Actions:

  • Oxidation: Aniline compounds are susceptible to air oxidation, which is often accelerated by light and the presence of metal ions. To mitigate this, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Storing the crude material and purified product in the dark and under inert gas can also prevent further degradation.

  • Activated Carbon Treatment: To remove colored impurities, you can treat the hot, dissolved solution of your crude product with a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored species.

    Protocol for Activated Carbon Treatment:

    • Dissolve the crude 3-(1,1-difluoroethyl)aniline hydrochloride in a minimal amount of hot recrystallization solvent.

    • Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.

    • Stir the mixture for 5-10 minutes at the elevated temperature.

    • Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product. Using a pre-heated filter funnel is recommended.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Solvent Choice: The choice of recrystallization solvent is critical. For aniline hydrochlorides, aqueous solutions of alcohols like ethanol or propan-1-ol can be effective.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

I am observing a low yield after recrystallization. What are the potential reasons, and how can I improve the recovery?

Answer:

Low recovery during recrystallization is a common issue and can be attributed to several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.[3]

Causality and Recommended Actions:

  • Excess Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to a lower yield. The goal is to create a saturated solution at the boiling point of thesolvent. It is advisable to start with a small amount of solvent and add more in portions until the solid just dissolves.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Solubility in the Chosen Solvent: If the product has significant solubility in the chosen solvent even at low temperatures, you will experience yield loss. You may need to screen for a different solvent or a solvent mixture.

    Solvent System ComponentRationale for Use in Recrystallization of Aniline Hydrochlorides
    WaterHigh polarity, good solvent for salts at elevated temperatures.[4]
    Ethanol/MethanolGood solubility for aniline hydrochlorides at elevated temperatures, lower solubility at cold temperatures.[2]
    IsopropanolSimilar properties to ethanol but can sometimes offer a better solubility profile.
    TolueneCan be used in a solvent/anti-solvent system with a more polar solvent.
  • Concentration of the Filtrate: If you suspect significant product loss in the mother liquor, you can try to recover a second crop of crystals by concentrating the filtrate (e.g., by rotary evaporation) and cooling the concentrated solution again. Be aware that the second crop may be less pure than the first.

My purified product shows impurities in the NMR/LC-MS analysis. How can I remove them?

Answer:

The presence of impurities after recrystallization indicates that this method alone may not be sufficient for achieving the desired purity. The nature of the impurity will dictate the best purification strategy. Common impurities can include unreacted starting materials, isomers, or by-products from the synthesis.[5][6]

Causality and Recommended Actions:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like anilines from acidic and neutral impurities.[7][8] The principle relies on the differential solubility of the amine and its protonated salt form in aqueous and organic phases.[9]

    Workflow for Acid-Base Extraction:

    G Crude Crude 3-(1,1-Difluoroethyl)aniline HCl (in organic solvent like EtOAc or DCM) AddBase Add aq. NaOH or Na2CO3 solution (to deprotonate the aniline HCl to the free base) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: 3-(1,1-Difluoroethyl)aniline (free base) + Neutral Impurities Separate1->Organic1 Aqueous1 Aqueous Layer: Acidic Impurities (as salts) Separate1->Aqueous1 AddAcid Add aq. HCl solution (to re-protonate the aniline) Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Organic2 Organic Layer: Neutral Impurities Separate2->Organic2 Aqueous2 Aqueous Layer: 3-(1,1-Difluoroethyl)aniline HCl Separate2->Aqueous2 Isolate Isolate Product: Evaporate water or extract with organic solvent after basification Aqueous2->Isolate

    Figure 1. Acid-Base Extraction Workflow
  • Column Chromatography: If acid-base extraction is not effective, for instance, if you have basic impurities with similar pKa values, column chromatography is a viable alternative.[10][11] For basic amines, it is often beneficial to add a small amount of a competing amine, like triethylamine, to the mobile phase to prevent streaking on the silica gel column.[12]

    General Column Chromatography Parameters:

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of ~1% triethylamine to the mobile phase can improve peak shape.

I am concerned about the stability of the difluoroethyl group during purification. Can it be cleaved under acidic or basic conditions?

Answer:

The gem-difluoroalkyl group is generally considered to be chemically robust and stable under typical acidic and basic conditions used for extraction and recrystallization.[13] However, extreme pH and high temperatures should be avoided to prevent any potential for hydrolysis or elimination reactions, although this is more of a concern for monofluorinated alkyl groups.[14][15]

Expert Insights:

  • While the C-F bond is strong, the presence of two fluorine atoms on the same carbon can make the adjacent C-H bonds slightly more acidic. Strong, non-nucleophilic bases under harsh conditions could potentially lead to elimination reactions. However, the conditions for standard acid-base extractions (e.g., 1M HCl, 1M NaOH) are generally considered mild enough not to affect the difluoroethyl group.

  • It is always good practice to monitor for potential degradation by analyzing a small aliquot of the material before and after the purification step by a sensitive analytical technique like LC-MS.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-(1,1-difluoroethyl)aniline hydrochloride?

Q2: What are some suitable solvents for dissolving 3-(1,1-difluoroethyl)aniline hydrochloride for analysis by NMR?

A2: For NMR analysis, deuterated solvents are required. Good choices for aniline hydrochlorides include:

  • Deuterated Methanol (CD3OD): Often provides good solubility for polar compounds and salts.

  • Deuterated Water (D2O): Aniline hydrochloride is highly soluble in water.[4]

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): A highly polar aprotic solvent that can dissolve a wide range of compounds.

Q3: Can I purify the free base, 3-(1,1-difluoroethyl)aniline, and then convert it to the hydrochloride salt?

A3: Yes, this is a very common and effective strategy.[16] Purifying the free base, which is often an oil or a lower-melting solid, can be advantageous.

Detailed Protocol for Free Base Purification and Salt Formation:

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in water and add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH > 9). The free aniline will separate, often as an oil.

  • Extract the Free Base: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash and Dry: Wash the combined organic extracts with brine, then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purify the Free Base: The free base can now be purified by column chromatography or distillation under reduced pressure.

  • Form the Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolate the Salt: Collect the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

G Start Crude 3-(1,1-Difluoroethyl)aniline HCl Basify Dissolve in H2O, add NaOH Start->Basify Extract Extract with Organic Solvent (e.g., EtOAc) Basify->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Free Base) Separate->Organic Aqueous Aqueous Layer (to waste) Separate->Aqueous Dry Dry Organic Layer (e.g., Na2SO4) Organic->Dry Purify Purify Free Base (e.g., Chromatography) Dry->Purify Salt Dissolve in Ether, add HCl in Ether Purify->Salt Filter Filter Precipitate Salt->Filter Final Pure 3-(1,1-Difluoroethyl)aniline HCl Filter->Final

Figure 2. Purification via Free Base and Salt Formation

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your 3-(1,1-difluoroethyl)aniline hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, allowing for the quantification of impurities.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to get an idea of the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the compound and can be used to identify and quantify impurities if they are present at sufficient levels.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity.

III. References

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Scribd. Recrystallization. [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12047–12057. [Link]

  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12047–12057. [Link]

  • Google Patents. (2020). Aniline purification process.

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]

  • Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]

  • Fluoride Alert. (2019, June 20). The Dark Side of Fluorine. [Link]

  • ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • ResearchGate. (2010). Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions. [Link]

  • Croatian Chemical Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. [Link]

  • National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Wikipedia. Anilinium chloride. [Link]

  • University of California, Davis. Experiment 6 - Extraction. [Link]

  • ACS Publications. (2019, June 20). The Dark Side of Fluorine. [Link]

  • Google Patents. (1993). Method of 3,4-difluoroaniline synthesis.

  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • National Institutes of Health. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. (2018). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]

  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • Reddit. (2014, September 14). Solubility in organic solvents and water. r/chemhelp. [Link]

Sources

Technical Support Center: Aniline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Aniline Hydrochloride Synthesis

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your Aniline Hydrochloride (Aniline·HCl) synthesis has yielded a product that is not the expected pristine white crystalline powder.[1][2][3] Instead, you may be facing a pink/violet discoloration, a sticky "oily" consistency, or poor solubility in downstream applications.

This guide moves beyond basic textbook recipes. It addresses the causality of impurity formation and provides self-validating protocols to restore chemical integrity.

Module 1: The "Pink/Brown" Discoloration (Oxidation Control)

Q: My product turned pink (or violet/brown) immediately after filtration. Is it ruined?

A: Not necessarily ruined, but it is chemically compromised. The Science: Aniline is highly susceptible to oxidation. The "pink" color is the spectral signature of benzoquinone imines and higher-order oligomers (precursors to "aniline black"). These impurities act as radical scavengers, which can disastrously terminate chain propagation if you are using this precursor for polyaniline (PANI) synthesis.

The Fix: Activated Charcoal Recrystallization Standard recrystallization alone often fails to remove these planar, aromatic impurities because they co-crystallize with the salt.

Protocol 1: Adsorptive Recrystallization

Prerequisites: 95% Ethanol, Activated Charcoal (Norit or equivalent), Celite (filter aid).

  • Dissolution: Dissolve crude Aniline·HCl in the minimum amount of boiling Ethanol (95%) .

    • Why Ethanol? Aniline[2][3][4][5][6][7][8][9][10]·HCl is highly soluble in hot ethanol but crystallizes well upon cooling. Water is an alternative but makes drying difficult due to hygroscopicity.

  • Adsorption: Add Activated Charcoal (1-2% w/w of crude mass).[11]

    • Critical Step: Do not add charcoal to a superheated solution; it will boil over. Cool slightly, add charcoal, then return to boil for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel containing a pad of Celite .

    • Why Celite? Charcoal fines can pass through standard paper, re-contaminating the product with black specks.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Wash: Filter crystals and wash with cold Diethyl Ether .

    • Why Ether? See Module 2.

PurificationWorkflow Crude Crude Aniline·HCl (Pink/Brown) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Solubilization Charcoal Add Activated Charcoal Dissolve->Charcoal Adsorption Filter Hot Filtration (Celite Pad) Charcoal->Filter Remove Organics Crystallize Cool to 4°C Filter->Crystallize Phase Change Wash Wash w/ Cold Ether Crystallize->Wash Remove Free Base Product Pure White Crystals Wash->Product Dry

Figure 1: Adsorptive Recrystallization Workflow for removing oxidation byproducts.

Module 2: The "Oily/Sticky" Precipitate (Free Base Removal)

Q: My crystals are clumping and feel sticky/oily. Drying doesn't help.

A: You likely have Unreacted Aniline (Free Base) trapped in the crystal lattice. The Science: Aniline melts at -6°C. If your synthesis stoichiometry was imperfect (excess aniline), or if hydrolysis occurred, liquid aniline coats the salt crystals. This lowers the melting point of the mixture and traps moisture.

The Fix: The "Solvent Orthogonality" Wash You need a solvent that dissolves Aniline (free base) but not Aniline Hydrochloride (salt).

Solubility Data for Purification Strategy
SolventAniline (Free Base)Aniline[4][12]·HCl (Salt)Action
Water Low (3.6 g/100mL)High Recrystallization Solvent
Ethanol MiscibleHigh (Hot) / Moderate (Cold)Recrystallization Solvent
Diethyl Ether Miscible Insoluble Washing Solvent
Benzene MiscibleInsolubleWashing Solvent (Toxic - Avoid)
Protocol 2: The Ether Wash
  • Place your sticky crystals in a Büchner funnel.

  • Apply gentle vacuum to pack the cake.

  • Disconnect vacuum. Pour cold Diethyl Ether over the crystals until covered.

  • Stir the cake gently with a glass rod (careful not to tear the filter paper) to expose surface area.

  • Re-apply vacuum to pull the solvent through.

  • Result: The ether dissolves the oily free aniline and carries it into the filtrate, leaving the dry salt behind.

Module 3: Hygroscopicity & Storage

Q: The product was white yesterday, but today it is wet and green.

A: Aniline·HCl is hygroscopic .[5] It pulls water from the air, which then facilitates hydrolysis and subsequent oxidation (turning it green).

The Fix: Desiccation & Inert Storage

  • Drying: Do not oven dry >100°C in air, as this accelerates oxidation. Use a Vacuum Oven at 60°C with a desiccant trap.

  • Storage: Store in an amber bottle (light sensitive) inside a desiccator containing KOH pellets (to absorb water and acid fumes) or Calcium Chloride.

  • Long-term: Flush the container with Argon or Nitrogen before sealing.

Module 4: Troubleshooting Logic Tree

Use this logic flow to diagnose your specific impurity profile.

TroubleshootingLogic Start Analyze Product State Q_Color Is it Pink/Brown? Start->Q_Color Q_Texture Is it Oily/Sticky? Start->Q_Texture A_Oxidation Oxidation Impurities (Benzoquinones) Q_Color->A_Oxidation Yes A_FreeBase Excess Aniline (Free Base) Q_Texture->A_FreeBase Yes Sol_Charcoal Solution: Charcoal Recrystallization A_Oxidation->Sol_Charcoal Sol_Ether Solution: Diethyl Ether Wash A_FreeBase->Sol_Ether

Figure 2: Diagnostic Logic Tree for Aniline·HCl Impurities.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7500, Aniline Hydrochloride. Retrieved from [Link]

  • ScienceMadness. (2023). Purification of Aniline Hydrochloride: Discussion on recrystallization and solvent washing. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Stejskal, J., & Sapurina, I. (2005). Polyaniline: Thin Films and Colloidal Dispersions (IUPAC Technical Report). Pure and Applied Chemistry.

Sources

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into aniline scaffolds. Fluorinated anilines are critical building blocks in modern pharmaceuticals and agrochemicals, but their synthesis is often plagued by challenging side reactions that can diminish yield, complicate purification, and compromise product integrity.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. By understanding the "why" behind a side reaction, you can more effectively develop a robust and reproducible synthetic strategy.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Defluorination During Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting to synthesize a fluorinated aniline via an SNAr reaction between a polyfluoroarene and an amine, but I'm observing significant loss of fluorine from my aromatic ring. What is causing this and how can I prevent it?

A: This is a classic and often frustrating side reaction in SNAr chemistry involving fluoroarenes. The root cause lies in the dual nature of the fluorine substituent.

Expertise & Causality: While fluorine is a poor leaving group in traditional SN1/SN2 reactions, it is an excellent activating group for the SNAr mechanism. Its powerful electron-withdrawing inductive effect makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This is the first and rate-determining step of the desired SNAr pathway.[2]

However, this same electrophilicity can become a liability. Unwanted nucleophiles, such as hydroxide (from residual water), strong bases, or even the amine nucleophile under harsh conditions, can attack the carbon-fluorine bond, leading to defluorination. An addition-elimination mechanism is often proposed for these defluorination reactions.[3]

Troubleshooting Protocol:

  • Rigorous Control of Moisture: The presence of water can lead to the formation of hydroxide ions, especially with strong bases, which can act as a competing nucleophile to displace fluoride.

    • Action: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF, DMSO, or toluene). If using a solid base like K₂CO₃ or Cs₂CO₃, ensure it is freshly dried. Consider adding molecular sieves to the reaction.[4]

  • Strategic Choice of Base: The base is critical for deprotonating the amine nucleophile (or the intermediate), but a strong, hard base can directly promote defluorination.

    • Action: Avoid strong, hard bases like NaOH or KOH if possible. Opt for weaker inorganic bases like K₂CO₃ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These are less likely to act as competing nucleophiles.

  • Temperature Management: High temperatures can provide the activation energy needed for the undesired defluorination pathway.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance.

  • Solvent Selection: The solvent can influence the reactivity of the nucleophiles present.

    • Action: Aprotic polar solvents like DMF and DMSO are common for SNAr reactions as they solvate cations well, leaving the nucleophile more "naked" and reactive. However, be aware that they can be difficult to render completely anhydrous.

Diagram: Desired SNAr Pathway vs. Undesired Defluorination

SNAr_vs_Defluorination Figure 1. Competing Reaction Pathways Start Fluoroarene + Amine (R-NH2) Intermediate Meisenheimer Intermediate (Desired Pathway) Start->Intermediate R-NH2 Attack Side_Intermediate Defluorination Intermediate Start->Side_Intermediate OH- Attack Product Fluorinated Aniline (Desired Product) Intermediate->Product -F- Side_Nuc Competing Nucleophile (e.g., OH- from H2O) Side_Nuc->Side_Intermediate Side_Product Defluorinated Byproduct (e.g., Phenol) Side_Intermediate->Side_Product -F-

Caption: Competing SNAr and defluorination pathways.

Issue 2: Hydrodehalogenation and Catalyst Decomposition in Buchwald-Hartwig Amination

Q: I'm using a Buchwald-Hartwig reaction to couple a fluoroaryl bromide with an amine, but I'm getting a significant amount of the simple fluoroarene (hydrodehalogenation) as a byproduct, and my reaction stalls. What's going wrong?

A: This is a common issue in palladium-catalyzed cross-coupling reactions. Hydrodehalogenation is a side reaction that competes with the desired C-N bond formation, and catalyst decomposition can lead to incomplete conversion.[5]

Expertise & Causality: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[6]

  • Hydrodehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[5] This pathway is more likely if the amine has accessible β-hydrogens and can be promoted by certain ligand/base combinations. Another source can be trace water or other proton sources reacting with palladium-hydride species that can form during the catalytic cycle.

  • Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black (a dark precipitate).[7] This removes the active catalyst from the reaction, causing it to stall. Aryl iodides, while reactive, can sometimes inhibit the catalyst.[8]

Troubleshooting Protocol:

  • Ligand Selection is Key: The choice of phosphine ligand is paramount in stabilizing the palladium center and promoting reductive elimination over side reactions.

    • Action: For electron-deficient fluoroaryl halides, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. They accelerate the reductive elimination step, which is typically the turnover-limiting step, thus outcompeting β-hydride elimination.

  • Base and Solvent Optimization: The base not only facilitates the reaction but can also influence catalyst stability and side reactions.

    • Action: Use a non-nucleophilic, moderately strong base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be milder alternatives. Ensure the base is anhydrous. Toluene and dioxane are common solvents; ensure they are rigorously deoxygenated and dry.

  • Use a Palladium Pre-catalyst: In situ generation of the active Pd(0) catalyst can be inefficient.

    • Action: Employ a well-defined palladium pre-catalyst (e.g., a palladacycle like G3-XPhos). These pre-catalysts are more stable and generate the active LPd(0) species more reliably upon exposure to the base, leading to more reproducible results.[8]

  • Temperature and Reaction Time:

    • Action: Avoid excessively high temperatures. Many modern catalyst systems are highly active and can run at lower temperatures (e.g., 80-100 °C), minimizing thermal decomposition.[7] Monitor the reaction; prolonged reaction times at high temperatures increase the risk of side reactions.

Data Presentation: Ligand and Base Effects
Parameter Condition A (Suboptimal) Condition B (Optimized) Primary Side Reaction Risk
Pd Source Pd(OAc)₂XPhos Pd G3Catalyst Decomposition
Ligand BINAPXPhosβ-Hydride Elimination
Base K₂CO₃NaOt-BuSlow Reaction / Stalling
Temperature 120 °C90 °CCatalyst Decomposition
Issue 3: Over-alkylation / Polyamination

Q: When reacting a difluoro- or trifluoroarene with a primary amine, I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-aminated product?

A: This is a challenge of controlling stoichiometry and reactivity. The mono-aminated product you form is still an activated fluoroarene and can react further with the amine.

Expertise & Causality: The initial product, a fluorinated aniline, contains an electron-donating amino group and an electron-withdrawing fluorine atom. The overall electronic nature of this product ring determines its reactivity towards a second SNAr reaction. If the ring remains sufficiently electron-poor, it will readily react again.

Troubleshooting Protocol:

  • Control Stoichiometry: This is the most straightforward approach.

    • Action: Use a stoichiometric excess of the polyfluoroarene relative to the amine (e.g., 2-3 equivalents). This increases the statistical probability that an amine molecule will encounter a molecule of the starting material rather than the mono-substituted product. This is effective but can be wasteful if the fluoroarene is expensive.

  • Slow Addition: Adding the limiting reagent slowly can help maintain its low concentration, favoring the initial reaction.

    • Action: Set up a syringe pump to add the amine solution to the reaction mixture over several hours.

  • Lower Temperature: A second substitution reaction will likely have a higher activation energy than the first, especially if the newly added amino group deactivates the ring.

    • Action: Running the reaction at a lower temperature can favor the formation of the kinetic (mono-substituted) product over the thermodynamic (di-substituted) product.

  • Protecting Group Strategy: If selectivity remains poor, consider a protecting group on the amine.

    • Action: Use an ammonia equivalent like benzophenone imine or protect the primary amine as a carbamate. After the mono-substitution, the protecting group can be removed. This adds steps but often provides the cleanest results.

Experimental Workflow: Protocol for Minimizing Polyamination

Polyamination_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis A Dry Glassware & Reagents B Use Anhydrous Solvent A->B C Degas Solvent B->C D Charge Reactor with Excess Fluoroarene (2-3 eq.) C->D F Set Reaction to Low Temp (e.g., 0 °C or RT) D->F E Dissolve Amine (1 eq.) in Syringe G Slowly Add Amine via Syringe Pump (over 2-4h) E->G F->G H Monitor by TLC/LC-MS G->H I Quench Reaction H->I J Purify via Column Chromatography I->J

Caption: Workflow to enhance mono-amination selectivity.

References

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.[Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.[Link]

  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Otava Chemicals.[Link]

  • Chlorination of an aniline in a hydrofluoric medium.
  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.[Link]

  • Reactions of Aniline. Chemistry Steps.[Link]

  • Generalized mechanisms of defluorination based on examples in the scientific literature. ResearchGate.[Link]

  • Preparation of fluorinated anilines.
  • How can I temporarily stop the polymerization of aniline? ResearchGate.[Link]

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Otava Chemicals.[Link]

  • Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC.[Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate.[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed.[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications.[Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Transglutaminase and Polyamination of Tubulin: Posttranslational Modification for Stabilizing Axonal Microtubules. PMC.[Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube.[Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.[Link]

Sources

LC-SPE/NMR for impurity identification in fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-SPE/NMR for Fluorinated Anilines

Topic: Impurity Identification in Fluorinated Anilines via LC-SPE/NMR Role: Senior Application Scientist Status: System Operational. Ready for Query.

Introduction: The "Fluorine Effect" in Hyphenated Analysis

Welcome to the Advanced Technical Support Center. You are likely here because standard LC-MS has given you a mass, but not a definitive structure for an impurity in your fluorinated aniline intermediate.

Fluorinated anilines present a unique "double-edged sword" in analytical chemistry:

  • The Chromatography Challenge: The high electronegativity of fluorine alters pKa and polarity, often causing positional isomers (e.g., 2-fluoro vs. 4-fluoro aniline) to co-elute on standard C18 columns.

  • The NMR Advantage: The

    
    F nucleus is 100% natural abundance and highly sensitive (
    
    
    
    of
    
    
    ), acting as a powerful spy for structural changes—if you can trap the compound and manage the spectral artifacts.

This guide is structured as a dynamic troubleshooting workflow, moving from separation to spectral acquisition.

Module 1: The Workflow Architecture

Before troubleshooting, verify your flow path. In LC-SPE-NMR, the critical failure point is usually the Interface (Post-Column Dilution) .

LCSPE_Workflow cluster_interface CRITICAL CONTROL POINT LC LC Separation (Protonated Solvents) UV UV/MS Detection LC->UV ACD Post-Column Dilution (Make-up Flow) UV->ACD Trigger SPE SPE Trapping (Hysphere Resin) ACD->SPE High Water % Wash N2 Drying & Solvent Wash SPE->Wash Remove Buffers Elute Elution to Probe (Deuterated Solvent) Wash->Elute Solvent Exchange NMR CryoProbe NMR (1H / 19F) Elute->NMR

Caption: Figure 1. The LC-SPE-NMR workflow.[1][2] The "Make-up Flow" (Red Node) is the most common point of failure for polar fluorinated anilines.

Module 2: Chromatographic Separation (The Front End)

User Issue: "My impurity co-elutes with the main peak or separates poorly, making trapping impossible."

Root Cause: Fluorine atoms induce strong dipoles and


 interactions that standard alkyl (C18) phases cannot fully exploit.

Protocol: Orthogonal Selectivity Switch Do not waste time optimizing C18 gradients. Switch to a Pentafluorophenyl (PFP) stationary phase.[3][4][5]

FeatureC18 (Alkyl)PFP (Fluorinated)Mechanism in Fluorinated Anilines
Primary Interaction Hydrophobic

, Dipole-Dipole, H-Bonding
PFP rings interact specifically with the electron-deficient aromatic ring of the analyte.
Isomer Separation PoorExcellentResolves ortho/meta/para isomers based on fluorine position relative to the amine.
Mobile Phase StandardStandardCompatible with MeOH/ACN and volatile buffers (Formate/Acetate).

Expert Insight: For basic fluorinated anilines, PFP columns often show "U-shaped" retention behavior. At high organic content, they can act in HILIC mode.[5] Ensure your trapping method accounts for this if you are eluting very early or very late [1, 2].

Module 3: Trapping Efficiency (The Interface)

User Issue: "I see the peak in the UV detector, but after trapping and eluting to NMR, the signal is empty or extremely weak."

Root Cause: Breakthrough. The organic content of your LC peak is too high for the SPE cartridge to retain the analyte.

The "Make-up Flow" Protocol: To trap a compound eluting at 50% Methanol, you cannot send it directly to the SPE. You must dilute it post-column with water (Make-up flow) to reduce organic strength to <20%.

Calculation for Success:



  • 
    : Flow rate of the water pump (mL/min).
    
  • 
    : Flow rate of the LC pump (mL/min).
    
  • 
    : % Organic solvent at the moment the peak elutes.
    
  • 
    : Target % organic for trapping (Aim for <10% for polar anilines).
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No NMR Signal Total BreakthroughIncrease Make-up flow rate to achieve <10% organic at the cartridge inlet.
Weak Signal Partial BreakthroughSwitch SPE cartridge from C18 to Resin GP (General Purpose) or SH (Strongly Hydrophobic) .
Salt/Buffer Peaks in NMR Insufficient WashIncrease the post-trapping drying time (

gas) and perform a quick wash with

before elution.

Module 4: NMR Acquisition & Analysis (The Back End)

User Issue: "My


 NMR spectrum shows split peaks and artifacts, and the chemical shifts don't match my reference standard."

Scenario A: The "J-Coupling" Confusion Fluorine couples strongly with protons (




Hz for aromatic). This splits your proton signals and your fluorine signals, reducing signal-to-noise (S/N) and complicating integration.
  • Solution: Run

    
    -decoupled 
    
    
    
    NMR
    (and vice versa). This collapses multiplets into singlets, instantly boosting S/N by 2-4x and simplifying the spectrum for identification [3].

Scenario B: The Solvent Shift Trap You isolated the impurity in LC-SPE-NMR using


  (Acetonitrile-d3), but your reference standard was run in 

on the open-access spectrometer.
  • The Physics: Fluorine chemical shifts are hypersensitive to solvent polarity and hydrogen bonding. A shift difference of 2-5 ppm between solvents is common for anilines.

  • The Fix: Do not assume it's a different compound.

    • Run a "Mix" experiment: Spike a small amount of your reference into the LC-NMR solvent if possible.

    • Rely on

      
       (Chemical Shift Difference)  between the main peak and the impurity, rather than absolute shift values. The relative spacing often remains constant across solvents.
      

Scenario C: The "Invisible" Carbon Carbon atoms attached directly to Fluorine (


) are split into doublets/quartets (

Hz) and are often broadened into the baseline, making them invisible in standard

experiments.
  • Solution: Use

    
     HMBC  or HOESY  (Heteronuclear Overhauser Effect Spectroscopy). These 2D experiments correlate the sensitive Fluorine signal directly to the Carbon framework, bypassing the insensitivity of direct Carbon detection [4].
    

Module 5: FAQ & Troubleshooting Decision Tree

Q: Can I use TFA (Trifluoroacetic acid) in my LC mobile phase? A: NO. TFA is volatile but will concentrate on your SPE cartridge. When you elute into the NMR probe, the huge


 signal from TFA will obliterate your impurity signals and suppress the dynamic range. Use Formic Acid  or Ammonium Formate  instead.

Q: How much mass do I need for


 LC-NMR? 
A: 

is extremely sensitive. With a CryoProbe, you can often get a usable spectrum with 1-5

g
of material. For

, aim for >10

g.

Visual Troubleshooting Guide:

Troubleshooting Start Problem: Low/No NMR Signal CheckUV Is Peak visible in LC-UV? Start->CheckUV CheckTrapping Check SPE Waste Line: Is Peak visible there? CheckUV->CheckTrapping Yes Breakthrough Diagnosis: Breakthrough Action: Increase Make-up Flow CheckTrapping->Breakthrough Yes (Peak in Waste) ElutionIssue Diagnosis: Elution Failure Action: Check Solvent Strength (CD3CN vs MeOH) CheckTrapping->ElutionIssue No (Peak on Cartridge) NMRsens Diagnosis: Sensitivity Limit Action: Increase # Scans or Loop Trap ElutionIssue->NMRsens If Elution Confirmed

Caption: Figure 2. Decision tree for diagnosing signal loss in LC-SPE-NMR.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Phenomenex. Kinetex F5 Core-Shell HPLC Columns - Pentafluorophenyl Selectivity. Technical Guide.[6] Available at: [Link]

  • Harča, M. et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543–547. Available at: [Link]

  • Jeol Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Application Note. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges in the Characterization of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the characterization of fluorinated compounds. The increasing prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science demands a nuanced understanding of their analytical behavior. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to navigate the intricacies of their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.

The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique physicochemical properties that can complicate structural elucidation and quantification. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design and data interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[1] However, the large chemical shift range and significant coupling constants of ¹⁹F present unique challenges.[1]

Frequently Asked Questions (FAQs) & Troubleshooting in ¹⁹F NMR

Question 1: Why is the chemical shift range in ¹⁹F NMR so wide, and how do I manage it during acquisition?

Answer: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, leading to a dispersion of over 800 ppm.[1] For organofluorine compounds, this range is typically between -50 to -220 ppm.[1] This wide range can lead to poor data resolution and inaccurate integration if not handled correctly.[1]

Troubleshooting Protocol: Determining the Correct Spectral Width

  • Initial Survey Scan: If the chemical shift range of your compound is unknown, start with a very large spectral width (e.g., 500,000 Hz) with the transmitter offset (center of the spectrum) set to a general region (e.g., -100 ppm) or 0.0 ppm if completely unknown.[2] This prevents peak aliasing (folding).

  • Locate All Peaks: To identify all ¹⁹F signals, you can run an arrayed experiment where the transmitter offset is systematically changed across the expected range (e.g., from +500 ppm to -500 ppm).[2]

  • Narrow the Window: Once all peaks are identified, use the movesw command (or equivalent on your spectrometer) to set a narrower spectral window that encompasses all signals with a small baseline region on each side.[2] For compounds with an extremely large chemical shift span, it may be necessary to acquire multiple spectra with different center frequencies.[2]

Question 2: My ¹⁹F NMR signals are broad. What are the common causes and solutions?

Answer: Broad ¹⁹F signals can arise from several factors, including quadrupolar relaxation of adjacent nuclei, chemical exchange, or instrumental issues.

Troubleshooting Protocol: Addressing Broad ¹⁹F NMR Peaks

  • Check Shimming: Ensure the magnetic field homogeneity is optimized by shimming the spectrometer for your sample.

  • Temperature Control: If chemical exchange is suspected (e.g., conformational isomers), acquire spectra at different temperatures. Lowering the temperature can slow the exchange rate and result in sharper signals for individual species.

  • Decoupling: If coupling to a quadrupolar nucleus (e.g., ¹⁴N) is the cause, decoupling experiments can be employed. However, this is a more advanced technique.

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening.

Question 3: I'm struggling with accurate chemical shift referencing. What is the best practice?

Answer: Due to the high sensitivity of ¹⁹F chemical shifts to the sample matrix (solvent, pH, temperature), consistent and accurate referencing is critical.[3] While CFCl₃ is the primary reference standard (0 ppm), its volatility and environmental concerns limit its use.[3]

Protocol for Reliable ¹⁹F NMR Referencing

  • Internal Referencing (Recommended):

    • Method: Add a small amount of an inert, fluorinated compound with a known chemical shift to your sample. Hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) is a common choice as it often resonates in a clear region of the spectrum.[4]

    • Caution: Be aware that internal standards can potentially interact with your analyte, especially if your sample contains strong nucleophiles.[4]

  • External Referencing:

    • Method: A sealed capillary containing a reference compound (e.g., CFCl₃ in a suitable solvent) is placed inside the NMR tube.[4]

    • Considerations: This method avoids potential interactions but can be less accurate due to magnetic susceptibility differences between the sample and the reference.

  • Indirect Referencing (Modern Spectrometers):

    • Method: The spectrometer's software can calculate the ¹⁹F chemical shift based on the lock frequency and the known frequency of a reference nucleus, typically the deuterium signal of the solvent.[5] This is often the most convenient method.

    • Procedure: First, acquire and accurately reference a ¹H spectrum to a known standard (e.g., residual solvent peak or TMS). The spectrometer can then use this to calibrate the ¹⁹F spectrum.[2][5]

Question 4: My integrations are inaccurate. How can I improve quantification?

Answer: Accurate integration in ¹⁹F NMR requires complete relaxation of the nuclei between pulses. The wide chemical shift range can also lead to non-uniform excitation across the spectrum, affecting signal intensity.

Protocol for Quantitative ¹⁹F NMR

  • Optimize Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in your sample. For accurate quantification, a d1 of 7-10 times T₁ is recommended.

  • Calibrate the 90° Pulse: Ensure the pulse width is calibrated correctly for your sample and probe to provide uniform excitation across the spectral width.

  • Use Appropriate Pulse Sequences: For quantitative measurements, an inverse-gated decoupling sequence is often used to suppress the Nuclear Overhauser Effect (NOE) which can alter signal intensities.[6]

  • Baseline Correction: A flat baseline is crucial for accurate integration. Use your spectrometer's software to perform baseline correction before integrating the signals.[2]

¹⁹F NMR Data Tables

Table 1: Typical ¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants

Coupled NucleiExample CompoundTypical J-Value (Hz)Description
¹⁹F-¹H (geminal)CH₃F45 to 50Direct coupling; large due to the high gyromagnetic ratio of ¹H.[7]
¹⁹F-¹H (vicinal)CH₂FCH₃5 to 10Smaller coupling transmitted through three bonds.[7]
¹⁹F-¹H (long-range)Aromatic systems0.5 to 3.0Coupling decreases with increasing bond distance.[7]
¹⁹F-¹³C (one bond)CF₄240 to 320Strong coupling through a single bond.[7]
¹⁹F-¹⁹F (geminal)CF₂=CF₂220 to 250Large coupling for geminal or vicinal fluorines.[1][7]
¹⁹F-¹⁹F (long-range, 4 bonds)CHF=CF₂5 to 12Common in conjugated systems.[7]

This table provides general ranges. Actual values can vary significantly with molecular geometry and electronic environment.

Section 2: Mass Spectrometry (MS)

The analysis of fluorinated compounds by mass spectrometry presents challenges related to their high ionization potential and the potential for matrix effects, particularly ion suppression in LC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting in MS of Fluorinated Compounds

Question 1: I am observing significant signal suppression for my fluorinated analyte in LC-MS. How can I identify and mitigate this?

Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[8][9][10]

Protocol for Identifying and Mitigating Ion Suppression

  • Identification via Post-Column Infusion:

    • Continuously infuse a solution of your analyte post-column while injecting a blank matrix extract. A dip in the analyte's signal intensity indicates the retention time of matrix components that cause ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Modify your HPLC method to separate your analyte from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or switching to a column with a different selectivity (see Section 3).[8][10]

    • Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[9][10]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, but may also decrease the analyte signal below the limit of detection.[8][10]

    • Change Ionization Mode: If using electrospray ionization (ESI), switching from positive to negative mode (or vice-versa) may help, as the interfering compounds may not ionize as efficiently in the alternate mode.[10] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[10]

    • Isotope-Labeled Internal Standards: The most robust method for correcting for ion suppression is the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same degree of suppression.

Question 2: What are the characteristic fragmentation patterns of fluorinated compounds in mass spectrometry?

Answer: The fragmentation of fluorinated compounds can be highly informative for structure elucidation.

  • Electron Ionization (EI): For perfluorinated compounds, the molecular ion is often weak or absent. The most abundant ion is frequently CF₃⁺ (m/z 69).[11] Fragmentation often involves the loss of F atoms or CF₃ groups.

  • Electrospray Ionization (ESI): ESI is a softer ionization technique, and the molecular ion (or a protonated/deprotonated adduct) is more commonly observed. Fragmentation in MS/MS experiments can be complex and depends on the specific structure of the molecule.

Question 3: Why is direct analysis of fluorine by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) so challenging?

Answer: Direct determination of fluorine by ICP-MS is difficult due to its high first ionization potential.[12] Additionally, spectral interferences from polyatomic ions, such as ¹⁸OH⁺, can obscure the ¹⁹F⁺ signal.[12]

Alternative Approaches for Fluorine Quantification

  • Combustion Ion Chromatography (CIC): This technique involves combusting the sample to convert all organic fluorine to hydrogen fluoride (HF), which is then collected and analyzed by ion chromatography.[13][14]

  • Indirect ICP-MS Methods: Some methods involve derivatizing the fluorine to form a polyatomic ion with a metal, such as BaF⁺, which can be more readily detected.[12]

Section 3: Chromatography

The unique properties of fluorinated compounds can be leveraged to achieve challenging separations using specialized chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting in Chromatography of Fluorinated Compounds

Question 1: I am having difficulty separating positional isomers of a fluorinated aromatic compound on a standard C18 column. What are my options?

Answer: Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, offer alternative selectivity to traditional alkyl phases and can be highly effective for separating halogenated compounds and positional isomers.[15][16]

Workflow for Method Development on a PFP Column

G start Start: Difficult Separation on C18 check_properties Analyte Properties: - Halogenated? - Aromatic? - Polar? start->check_properties select_pfp Select PFP Column check_properties->select_pfp mobile_phase Initial Mobile Phase: Acetonitrile/Water or Methanol/Water select_pfp->mobile_phase gradient_optimization Optimize Gradient: - Steeper for initial screening - Shallower for fine-tuning mobile_phase->gradient_optimization temp_optimization Optimize Temperature: - Higher temp can improve efficiency - Lower temp can increase selectivity gradient_optimization->temp_optimization resolution_check Adequate Resolution? temp_optimization->resolution_check end End: Successful Separation resolution_check->end Yes modify_mobile_phase Modify Mobile Phase: - Change organic modifier (ACN vs. MeOH) - Add buffer/adjust pH resolution_check->modify_mobile_phase No modify_mobile_phase->gradient_optimization

Caption: Decision tree for HPLC method development using a PFP column.

Question 2: My volatile fluorinated compounds show poor peak shape in GC-MS. What could be the cause?

Answer: Poor peak shape for volatile compounds can be due to issues with the injection, column, or temperature program.

Troubleshooting Protocol for Poor Peak Shape in GC-MS

  • Injection Technique:

    • Liner: Ensure you are using an appropriate liner for your injection volume and technique (e.g., split vs. splitless). A liner with glass wool can help with volatilization but may also have active sites.

    • Injection Speed: A fast injection is crucial for sharp peaks of volatile compounds.

  • Column Choice:

    • For highly polar fluorinated compounds, a wax-type column may provide better peak shape than a non-polar phase.

  • Temperature Program:

    • Initial Oven Temperature: A lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks.

    • Ramp Rate: A slower temperature ramp can improve the separation of closely eluting volatile compounds.

  • Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions and the analytes.

Table 2: Selectivity Comparison of HPLC Columns for Fluorinated Compounds

Analyte TypeStandard C18Fluorinated Phase (e.g., PFP)Rationale
Halogenated AromaticsGood retention based on hydrophobicityExcellent retention and selectivityDipole-dipole and π-π interactions enhance separation.[15]
Positional IsomersOften co-eluteCan provide baseline separationShape selectivity of the rigid fluorinated phase.[16]
Polar Fluorinated CompoundsPoor retentionIncreased retentionStrong interactions between analyte polar groups and the C-F dipole.[17]

General FAQs

Question: What are the key safety precautions when working with fluorinated compounds?

Answer: Many fluorinated compounds and the reagents used to synthesize them can be hazardous. Always consult the Safety Data Sheet (SDS) for each compound. In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Be aware that some fluorinated compounds can be toxic or corrosive. For example, CFCl₃ is toxic and should be handled with care.[6]

This technical support center provides a foundation for addressing common challenges in the characterization of fluorinated compounds. As a Senior Application Scientist, I encourage you to use these guides as a starting point and to always consider the unique chemistry of your specific analytes when developing and troubleshooting your analytical methods.

References

Sources

Dehydrofluorination side products in difluoroethyl aniline synthesis

Technical Support: Dehydrofluorination in -(2,2-Difluoroethyl)aniline Synthesis

Diagnostic Hub: Identifying the Impurity

User Symptom: "I am observing a loss of yield and an unknown impurity with a mass of [M-20] or [M-22] in my LC-MS, or unexpected olefinic signals in my NMR."

The synthesis of


-(2-fluorovinyl)aniline
1,1-difluoroethylene
Quick Identification Matrix
ObservationSuspected IssueChemical Signature
LC-MS: [M-20] Dehydrofluorination (Product) Loss of HF from product. Formation of

-(2-fluorovinyl)aniline
(

).
LC-MS: [M-22] Dehydrogenation (Oxidation) Rare. Formation of imine/indole species (if ortho-substituents exist).
NMR (

): 5.0–7.0 ppm
Vinyl Proton Doublet of doublets (coupling with F and H) indicating

.
NMR (

): Shift
Vinyl Fluoride Significant shift upfield/downfield from the standard

ppm

triplet.
Reagent Consumption Reagent Elimination Formation of volatile 1,1-difluoroethylene (

) gas. Reagent is consumed but no product forms.

Mechanistic Deep Dive: The vs. E2 Competition

The Root Cause

The 2,2-difluoroethyl group contains a structural vulnerability: the


  • Reagent Instability: The alkylating agent (e.g., 2,2-difluoroethyl triflate) is prone to E2 elimination, releasing HOTf to form 1,1-difluoroethylene gas.

  • Product Instability: Once formed, the

    
    -(2,2-difluoroethyl)aniline has acidic 
    
    
    -protons (adjacent to Nitrogen) and
    
    
    -fluorines. Under harsh basic conditions, it undergoes dehydrofluorination to form the enamine-like
    
    
    -(2-fluorovinyl)aniline.
Pathway Visualization

ReactionPathwaysSMAniline(Nucleophile)ProductDesired ProductN-(2,2-difluoroethyl)anilineSM->Product SN2 Alkylation(Major Path)Reagent2,2-DifluoroethylTriflateReagent->ProductSide_ReagentSide Product A1,1-Difluoroethylene(Gas)Reagent->Side_Reagent E2 Elimination(Strong Base/High T)Side_ProductSide Product BN-(2-fluorovinyl)aniline(Unstable Enamine)Product->Side_Product Dehydrofluorination(-HF)HydrolysisHydrolysis ProductFluoroacetaldehyde +Aniline RecoverySide_Product->Hydrolysis Aqueous Workup

Figure 1: Competitive pathways in nucleophilic difluoroethylation. Note that Side Product B (Vinyl Fluoride) is the specific "dehydrofluorination" impurity.

Optimization Protocols

To suppress dehydrofluorination, you must decouple the nucleophilicity of the aniline from the basicity required to scavenge the acid formed.

Protocol A: The "Buffered" Carbonate Method (Recommended)

This method uses an inorganic base with moderate basicity to minimize E2 elimination.

  • Reagents: Aniline derivative (1.0 equiv), 2,2-Difluoroethyl triflate (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ) (1.5 equiv).
    • Why: Carbonates are generally poor bases for E2 elimination of the triflate compared to amine bases, but sufficient to neutralize the HOTf generated.

  • Solvent: Acetonitrile (MeCN) or Toluene.

    • Why: Non-polar solvents (Toluene) suppress the separation of charge required for the E2 transition state, favoring

      
      . However, MeCN is often required for solubility.
      
  • Temperature: 60°C – 80°C.

    • Critical Control:Do not exceed 90°C. Higher temperatures exponentially increase the rate of dehydrofluorination (

      
       for elimination > 
      
      
      for substitution).
Protocol B: The Scavenger Trap (For Sensitive Substrates)

If the product is extremely prone to HF loss (e.g., electron-rich anilines), use a non-nucleophilic organic base with steric bulk.

  • Base: 2,6-Di-tert-butylpyridine (1.1 equiv).

    • Why: This base is sterically hindered and cannot abstract the proton effectively to trigger elimination (E2), but will scavenge the free proton released during alkylation.

Experimental Workflow
  • Dissolution: Dissolve aniline (1.0 mmol) in anhydrous MeCN (3.0 mL).

  • Base Addition: Add

    
     (1.5 mmol, 207 mg). Stir for 10 min at RT.
    
  • Alkylation: Add 2,2-difluoroethyl triflate (1.1 mmol) dropwise via syringe.

    • Tip: The triflate is reactive.[1] Add slowly to prevent localized exotherms that trigger reagent decomposition.

  • Reaction: Heat to 60°C. Monitor by LC-MS at 2h, 4h, and 12h.

    • Checkpoint: If [M-20] appears, lower temp to 40°C and extend time.

  • Workup: Dilute with EtOAc, wash with water. Avoid acidic washes if possible, as the difluoroethyl group is generally stable, but the vinyl side product hydrolyzes back to aniline in acid, confusing yield calculations.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black/tarry? A: This is likely polymerization of the 1,1-difluoroethylene or the


-(2-fluorovinyl)aniline

Q2: I see the product in the reaction mixture, but after column chromatography, I recover the starting aniline. A: You likely formed the


-(2-fluorovinyl)aniline
  • Fix: Deactivate your silica gel with 1% Triethylamine (TEA) before purification to prevent hydrolysis of sensitive intermediates, though the primary goal should be preventing the elimination in the first place.

Q3: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Absolutely not. NaH is a strong base and will instantly deprotonate the 2,2-difluoroethyl triflate (leading to explosion/gas evolution of

Q4: Is the triflate the only option? A: No. 2,2-Difluoroethyl tosylate is a more stable alternative. It is less reactive (


References

  • Pentafluorophenyl-based reagents:Org. Process Res. Dev. 2008, 12, 1, 96–101.
  • Dehydrofluorination Mechanisms: Materials Reports, 2018, 32(10): 1730-1736. (Detailed kinetic analysis of dehydrofluorination in fluoropolymers, applicable to small molecule elimination mechanisms).

  • Difluoroethylation Methodologies: J. Org. Chem. 2013, 78, 23, 11956–11969. (Comprehensive guide on nucleophilic fluoroalkylation and handling of fluorinated electrophiles).

  • Stability of Difluoroethyl Groups:Chem. Rev. 2015, 115, 2, 907–1037. (The authoritative review on fluorine in medicinal chemistry, covering metabolic and chemical stability of the

    
     moiety). 
    

Validation & Comparative

Comparative Biological Activity of Fluorinated Aniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Scan" in Drug Design

In medicinal chemistry, the strategic substitution of hydrogen with fluorine—known as a "fluorine scan"—is a critical tool for modulating physicochemical properties without significantly altering steric bulk. However, the positional isomerism of fluorinated anilines (2-, 3-, and 4-fluoroaniline) results in divergent biological fates.[1]

This guide provides a technical comparison of these isomers, focusing on how the fluorine position dictates metabolic stability, basicity, and toxicity. For drug development professionals, understanding these differences is essential for optimizing lead compounds for safety and efficacy.[1]

Physicochemical Profile

The position of the highly electronegative fluorine atom relative to the amine group significantly influences the basicity (pKa) and lipophilicity (LogP) of the molecule.

Table 1: Comparative Physicochemical Properties[1]
Property2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)
CAS Number 348-54-9372-19-0371-40-4
pKa (Conjugate Acid) 3.203.504.65
LogP (Lipophilicity) 1.26~1.301.15
Boiling Point 182-183 °C186 °C188 °C
Electronic Effect Strong inductive withdrawal (-I); Ortho-effect reduces basicity.[1]Inductive withdrawal (-I); Minimal resonance interaction.[1]Resonance donation (+R) competes with inductive withdrawal (-I).[1]

Key Insight: 4-Fluoroaniline is significantly more basic (pKa 4.[1]65) than its isomers.[1][2] In the para position, the fluorine atom's ability to donate electrons into the ring via resonance (+R effect) partially counteracts its strong inductive withdrawal (-I), stabilizing the protonated amine. In the ortho position, the inductive effect dominates due to proximity, drastically reducing basicity.

Metabolic Fate & Toxicity Mechanisms

The most critical differentiator between these isomers is their interaction with Cytochrome P450 (CYP450) enzymes.[1] The biological activity is largely governed by whether the fluorine atom blocks or allows metabolic detoxification.[1]

The "Para-Hydroxylation" Rule

Anilines are typically detoxified via hydroxylation at the para (4-) position to form aminophenols, which are then conjugated and excreted.

  • 2-Fluoroaniline & 3-Fluoroaniline: The para position is open.[1] CYP450 enzymes can readily hydroxylate this position, leading to safe elimination.[1]

  • 4-Fluoroaniline: The para position is blocked by fluorine.[1] This forces the enzyme to pursue alternative, often toxic, pathways.[1]

Mechanism of Bioactivation

When the para position is blocked (as in 4-fluoroaniline), CYP450 enzymes may oxidize the nitrogen atom instead. This produces N-hydroxy-4-fluoroaniline , a reactive metabolite that can oxidize hemoglobin to methemoglobin (causing methemoglobinemia) or bind covalently to DNA (causing mutagenicity).[1]

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the isomers.

MetabolicPathways cluster_inputs Ortho 2-Fluoroaniline (Ortho) CYP CYP450 Metabolism Ortho->CYP Meta 3-Fluoroaniline (Meta) Meta->CYP Para 4-Fluoroaniline (Para) Para->CYP ParaOH 4-Hydroxy Metabolite (Aminophenol) CYP->ParaOH Major Pathway (2-F, 3-F) N_OH N-Hydroxylamine (Reactive Metabolite) CYP->N_OH Major Pathway (4-F blocked) Excretion Conjugation & Excretion ParaOH->Excretion Toxicity Methemoglobinemia & DNA Adducts N_OH->Toxicity

Figure 1: Divergent metabolic pathways.[1] 2- and 3-fluoroaniline undergo safe para-hydroxylation, while 4-fluoroaniline undergoes toxic N-hydroxylation due to metabolic blocking.

Mutagenicity & Safety Profile

Quantitative data from Ames tests (Salmonella typhimurium) highlights the safety risks associated with the para-isomer.[1]

  • 4-Fluoroaniline: Classified as weakly mutagenic .[1] It requires metabolic activation (S9 fraction) to exhibit mutagenicity, confirming that the N-hydroxylated metabolite is the genotoxic agent. It also shows higher potential for hematotoxicity (methemoglobin formation).[1]

  • 2-Fluoroaniline & 3-Fluoroaniline: Generally show negative or negligible mutagenic activity in standard Ames assays.[1] The availability of the para-position for hydroxylation prevents the accumulation of N-oxidized species.

Application in Drug Design:

  • 3-Fluoroaniline is the preferred scaffold for chronic therapies.[1] It is a key intermediate in the synthesis of Gefitinib (Iressa) , an EGFR inhibitor for lung cancer. The meta-fluorine improves metabolic stability without blocking the primary detoxification site.

  • 4-Fluoroaniline is more commonly found in agrochemicals (e.g., herbicides) where mammalian toxicity thresholds are different, or in drugs where the metabolic "soft spot" is protected by other means.[1]

Experimental Protocols

For researchers validating these properties, the following protocols provide self-validating systems for lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

Objective: Accurate measurement of LogP to predict membrane permeability.[1]

  • Preparation: Prepare mutually saturated phases of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake for 24 hours and separate.

  • Standard Solution: Dissolve the specific fluoroaniline isomer in the octanol phase to a concentration of 1 mM. Measure absorbance (

    
    ) at 
    
    
    
    (approx. 230-235 nm) using UV-Vis spectroscopy.
  • Equilibration: Mix 10 mL of the octanol-compound solution with 10 mL of the PBS phase in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 2000g for 15 minutes to ensure complete phase separation.

  • Quantification: Remove the octanol phase and measure absorbance (

    
    ).
    
  • Calculation:

    
    
    
    
    
    Validation:[1][3][4] Replicate (n=3).[1][5] The value should match Table 1 within ±0.1 units.
Protocol 2: Microsomal Stability Assay

Objective: Assess the metabolic half-life and identify the "metabolic blocking" effect.

  • Incubation System:

    • Substrate: 1 µM Fluoroaniline isomer.[1]

    • Enzyme: Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).[1]

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge (10,000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of metabolites (+16 Da for hydroxylation).[1]

    • Expectation for 4-F: Slow depletion of parent; detection of N-oxide or defluorinated product.[1]

    • Expectation for 3-F: Faster depletion; distinct peak for para-hydroxy metabolite.[1]

Decision Framework for Isomer Selection

Use this logic flow to select the appropriate isomer for lead optimization.

DecisionTree Start Start: Select Fluoroaniline Isomer Q1 Is the para-position metabolically labile? Start->Q1 Branch1 YES (Need to block metabolism) Q1->Branch1 Branch2 NO (Para-position is stable/required) Q1->Branch2 Select4F Consider 4-Fluoroaniline Branch1->Select4F Select3F Select 3-Fluoroaniline Branch2->Select3F CheckTox CRITICAL: Check Ames/Methemoglobin Select4F->CheckTox Benefit3F Benefit: Safer metabolic profile (Maintains para-hydroxylation) Select3F->Benefit3F

Figure 2: Decision tree for medicinal chemistry lead optimization involving fluoroanilines.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link][1]

  • Eadsforth, C. V., et al. (1984).[1][5] 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. International Archives of Occupational and Environmental Health. Retrieved from [Link]

  • Zimmer, D., et al. (1980).[1] Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research. Retrieved from [Link]

Sources

A Comparative Guide to Isomeric Purity Analysis of 3-(1,1-Difluoroethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control of isomeric impurities is not merely a regulatory hurdle but a fundamental cornerstone of drug safety and efficacy. For active pharmaceutical ingredient (API) intermediates like 3-(1,1-Difluoroethyl)aniline hydrochloride, a comprehensive understanding and robust analytical strategy for isomeric purity are paramount. Positional isomers, which possess the same molecular weight and similar physicochemical properties, can exhibit distinct toxicological profiles and pharmacological activities. This guide, designed for the discerning researcher, offers an in-depth comparison of analytical methodologies for the critical quality attribute of isomeric purity in 3-(1,1-Difluoroethyl)aniline hydrochloride.

The Analytical Imperative: Differentiating Positional Isomers

The synthesis of 3-(1,1-Difluoroethyl)aniline can potentially yield a variety of positional isomers, where the 1,1-difluoroethyl group is located at the ortho (2-), meta (3-), or para (4-) position on the aniline ring. Additionally, other isomers with the difluoroethyl group at positions 5- or 6- could theoretically be formed. The presence of these isomers as impurities can significantly impact the quality and safety of the final API. Therefore, analytical methods must be highly specific and capable of resolving these closely related compounds. This guide will explore and compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power. For the analysis of polar, non-volatile compounds like aniline hydrochlorides, reversed-phase HPLC is the method of choice.

The Causality Behind Method Development

The selection of a reversed-phase method is predicated on the polar nature of the aniline hydrochloride salt. The hydrochloride form ensures aqueous solubility, making it amenable to analysis in typical reversed-phase mobile phases consisting of water and an organic modifier like acetonitrile or methanol. The key to separating positional isomers lies in exploiting the subtle differences in their polarity and interaction with the stationary phase. Fluorinated stationary phases can offer enhanced selectivity for halogenated aromatic compounds through unique dipole-dipole and π-π interactions.[1]

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main component from its potential positional isomers and degradation products.[2][3]

Sample Preparation:

  • Accurately weigh approximately 25 mg of 3-(1,1-Difluoroethyl)aniline hydrochloride and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of water and acetonitrile (50:50, v/v). This solution has a nominal concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

System Suitability:

As per USP <621> guidelines, the system suitability must be verified before sample analysis.[5][6] This includes parameters like retention time repeatability, peak asymmetry (tailing factor), and resolution between the main peak and the closest eluting impurity.

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter prep2->prep3 hplc1 Inject Sample prep3->hplc1 Prepared Sample hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Peak Integration hplc3->data1 Chromatogram data2 Quantification (% Area) data1->data2 data3 Report Results data2->data3

Caption: A streamlined workflow for HPLC-based isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Derivatives

While HPLC is well-suited for the hydrochloride salt, GC-MS offers a high-resolution alternative, particularly for the free base form of the aniline. This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Rationale for GC-MS Application

GC is ideal for analyzing volatile and thermally stable compounds.[7] 3-(1,1-Difluoroethyl)aniline, as a free base, possesses sufficient volatility for GC analysis. The primary advantage of GC-MS in this context is its ability to provide structural information about the separated isomers through their mass fragmentation patterns, aiding in unambiguous identification. For aniline derivatives, derivatization is sometimes employed to improve chromatographic behavior, but it may not be necessary for this compound.[8]

Experimental Protocol: GC-MS for Positional Isomer Profiling

This method is designed for the qualitative and quantitative analysis of positional isomers of 3-(1,1-Difluoroethyl)aniline.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(1,1-Difluoroethyl)aniline hydrochloride into a vial.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 0.5 mL of a 1 M sodium hydroxide solution to neutralize the salt and extract the free base into the organic layer.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Logical Relationship of Analytical Techniques

3-(1,1-Difluoroethyl)aniline HCl 3-(1,1-Difluoroethyl)aniline HCl HPLC HPLC 3-(1,1-Difluoroethyl)aniline HCl->HPLC Direct Analysis GCMS GC-MS 3-(1,1-Difluoroethyl)aniline HCl->GCMS Requires Neutralization qNMR 19F qNMR 3-(1,1-Difluoroethyl)aniline HCl->qNMR Direct Analysis Quantification Quantitative Purity HPLC->Quantification GCMS->Quantification Identification Isomer Identification GCMS->Identification Mass Spectra qNMR->Quantification qNMR->Identification Chemical Shift

Caption: Interplay of analytical techniques for comprehensive purity assessment.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Orthogonal and Absolute Method

¹⁹F NMR spectroscopy offers a powerful and direct method for the quantification of fluorinated compounds without the need for chromatographic separation.[9][10] Given the presence of the difluoroethyl group, this technique is particularly well-suited for the analysis of 3-(1,1-Difluoroethyl)aniline.

The Principle of ¹⁹F qNMR for Isomeric Purity

The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[11] Positional isomers of 3-(1,1-Difluoroethyl)aniline will exhibit distinct chemical shifts in the ¹⁹F NMR spectrum due to the different electronic environments of the fluorine atoms. The integral of each signal is directly proportional to the molar concentration of the corresponding isomer, allowing for a direct and absolute quantification without the need for a reference standard of the impurities.[12]

Experimental Protocol: ¹⁹F qNMR for Isomer Quantification

Sample Preparation:

  • Accurately weigh approximately 20 mg of 3-(1,1-Difluoroethyl)aniline hydrochloride into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., trifluorotoluene) for absolute quantification if desired, though for isomeric purity, relative quantification is sufficient.

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆).

NMR Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Nucleus ¹⁹F
Solvent DMSO-d₆
Pulse Sequence Standard single pulse with proton decoupling
Relaxation Delay (d1) 5 x T₁ (longest T₁ of interest)
Number of Scans 64 or as needed for adequate signal-to-noise
Temperature 25 °C

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural elucidation, or absolute quantification.

FeatureHPLCGC-MS¹⁹F qNMR
Sample Form Hydrochloride salt (direct)Free base (requires prep)Hydrochloride salt (direct)
Separation Principle Differential partitioningDifferential volatilityNo separation needed
Primary Output ChromatogramChromatogram & Mass SpectraNMR Spectrum
Quantification Relative (% Area)Relative (% Area) or with standardsAbsolute (molar ratio)
Strengths Robust, routine QC, stability-indicatingHigh resolution, definitive identificationAbsolute quantification, no impurity standards needed
Limitations Requires impurity standards for identificationNot suitable for non-volatile compoundsLower throughput, requires specialized equipment
Regulatory Acceptance High (ICH/USP)High (ICH/USP)Growing acceptance

Conclusion: A Multi-faceted Approach to Ensuring Purity

The isomeric purity of 3-(1,1-Difluoroethyl)aniline hydrochloride is a critical parameter that necessitates a robust and well-validated analytical strategy. While HPLC remains the workhorse for routine quality control due to its robustness and suitability for the salt form, GC-MS provides an invaluable tool for the definitive identification of isomers. ¹⁹F qNMR emerges as a powerful orthogonal technique, offering the distinct advantage of absolute quantification without the need for isomer-specific reference standards.

A comprehensive approach, potentially utilizing HPLC for routine release testing and ¹⁹F qNMR or GC-MS for method validation and in-depth characterization, provides the highest level of assurance in the isomeric purity of this key pharmaceutical intermediate. The selection of the most appropriate method or combination of methods should be guided by a thorough risk assessment and a deep understanding of the synthetic process and potential impurity profile, all within the framework of regulatory guidelines such as ICH Q2(R1).[13][14]

References

  • European Journal of Chemistry. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • LCGC International. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2010). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • ResearchGate. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Aniline hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP Chapter 621 changes. Retrieved from [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Analytical Wizards. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • IVT Network. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • YouTube. (2021). ¹⁹F NMR of Pharmaceuticals. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • UFRGS. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Digital CSIC. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. Retrieved from [Link]

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In Vitro Metabolic Stability of 3-(1,1-Difluoroethyl)aniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Metabolic Stability of 3-(1,1-Difluoroethyl)aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of lead compounds often requires a delicate balance between potency and physicochemical properties. The 3-(1,1-difluoroethyl)aniline scaffold represents a strategic bioisosteric replacement for 3-ethyl or 3-isopropyl anilines. While alkyl-substituted anilines are frequently plagued by rapid hepatic clearance due to benzylic oxidation, the 1,1-difluoroethyl (


)  moiety effectively blocks this metabolic soft spot.

This guide provides a technical analysis of the metabolic stability of 3-(1,1-difluoroethyl)aniline derivatives, comparing them against non-fluorinated analogs and trifluoromethyl bioisosteres. It details the mechanistic basis for improved stability, provides comparative performance metrics, and outlines a validated in vitro microsomal stability protocol.

Mechanistic Insight: The Fluorine Effect

The primary driver for the enhanced metabolic stability of 3-(1,1-difluoroethyl)aniline derivatives is the deactivation of the benzylic position .

Metabolic Liability of Alkyl Anilines

In standard 3-ethylaniline derivatives, the carbon alpha to the aromatic ring (benzylic carbon) is electron-rich and contains abstractable hydrogen atoms. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily catalyze the abstraction of a hydrogen atom (Hydrogen Atom Transfer, HAT) from this position, leading to hydroxylation, intermediate instability, and eventual dealkylation or chain oxidation.

The 1,1-Difluoroethyl Blockade

Replacing the benzylic hydrogens with fluorine atoms creates a metabolic blockade due to two factors:

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than a C-H bond (
    
    
    
    98 kcal/mol), rendering it resistant to homolytic cleavage by the high-valent iron-oxo species in the CYP active site.
  • Electronic Deactivation: The strong electronegativity of the gem-difluoro group reduces the electron density of the adjacent terminal methyl group, making it less susceptible to oxidative attack compared to a standard alkyl chain.

Metabolic Pathway Comparison (Visualized)

MetabolicPathway Substrate_Ethyl 3-Ethylaniline Derivative (Benzylic C-H) Intermediate_Ethyl Benzylic Radical Intermediate Substrate_Ethyl->Intermediate_Ethyl Rapid H-Abstraction Product_Ethyl Benzylic Alcohol (Unstable/Clearance) Intermediate_Ethyl->Product_Ethyl Hydroxylation Substrate_Difluoro 3-(1,1-Difluoroethyl)aniline (Benzylic C-F) Product_Difluoro Metabolically Stable (No Reaction) Substrate_Difluoro->Product_Difluoro Blocked by C-F CYP CYP450 (Oxidation) CYP->Substrate_Ethyl CYP->Substrate_Difluoro Steric/Electronic Repulsion

Figure 1: Mechanistic comparison showing the metabolic vulnerability of the ethyl group versus the blockade provided by the 1,1-difluoroethyl moiety.

Comparative Performance Analysis

The following table aggregates comparative data trends observed in medicinal chemistry campaigns when substituting alkyl groups with fluorinated bioisosteres.

Table 1: Physicochemical and Metabolic Profiles[1]
Feature3-Ethylaniline (Reference)3-(1,1-Difluoroethyl)aniline (Target)3-Trifluoromethylaniline (Alternative)
Metabolic Liability High (Benzylic Oxidation)Low (Blocked Benzylic Site)Very Low (Metabolically Inert)
Intrinsic Clearance (

)
High (>50 µL/min/mg)Low to Moderate (<15 µL/min/mg) Low (<10 µL/min/mg)
Half-life (

, Human)
Short (< 30 min)Extended (> 120 min) Extended (> 120 min)
Lipophilicity (

LogP)
Baseline+0.2 to +0.5 (Modest Increase)+0.8 to +1.2 (High Increase)
Solubility ModerateGood (Polar C-F bonds)Poor (Hydrophobic)
Bioisosteric Role ParentMetabolic Blocker Lipophilic Anchor

Analysis:

  • Vs. Ethyl: The 1,1-difluoroethyl derivative dramatically reduces intrinsic clearance by eliminating the primary site of metabolism.

  • Vs. Trifluoromethyl: While the

    
     group is also metabolically stable, it is significantly more lipophilic.[1][2] The 1,1-difluoroethyl group offers a "middle ground," providing metabolic stability without the excessive lipophilicity that can lead to poor solubility or high plasma protein binding.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of 3-(1,1-difluoroethyl)aniline derivatives, the following standardized Human Liver Microsome (HLM) assay is recommended. This protocol ensures data integrity and reproducibility.

Materials[1][7][8][9][10][11]
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Preparation Pre-warm Buffer (37°C) Thaw Microsomes Step2 Incubation Mix Buffer + Microsomes (0.5 mg/mL) + Test Cmpd (1 µM) Step1->Step2 Step3 Initiation Add NADPH (1 mM final) Step2->Step3 Step4 Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quenching Transfer to ACN + IS (Stop Reaction) Step4->Step5 Step6 Analysis Centrifuge -> LC-MS/MS Quantification Step5->Step6

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation: Dilute the 10 mM test compound stock to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Ensure final DMSO concentration is <0.1%.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing the internal standard.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent compound peak area ratio (Analyte/IS).

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Hu, J., et al. (2019). Metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.

  • Słoczyńska, K., et al. (2019).[3][4][5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[3]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][6][7][8]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1,1-Difluoroethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(1,1-Difluoroethyl)aniline hydrochloride Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Summary

Handling 3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) presents a dual-threat hazard profile: the systemic toxicity characteristic of anilines (methemoglobinemia) combined with the corrosivity of a hydrochloride salt. Unlike standard organic solids, this compound possesses high lipophilicity due to the difluoroethyl moiety, increasing the rate of dermal absorption.

This guide replaces generic safety advice with a targeted, self-validating protocol designed to prevent exposure during the critical "dry handling" phase where dust generation is most likely.

Critical Hazard Profile: The "Why" Behind the Protocol

To ensure safety, we must understand the mechanism of injury. This compound is not just an irritant; it is a systemic toxin.

Hazard ClassMechanism of ActionOperational Implication
Acute Toxicity (Dermal/Inhalation) Methemoglobinemia: Aniline metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), stripping blood of oxygen-carrying capacity [1, 2].Zero Skin Contact: Standard lab coats are insufficient. Impervious barriers are mandatory.[1][2]
Serious Eye Damage (H318) Acidic Corrosivity: Hydrolysis of the HCl salt upon contact with ocular moisture creates immediate acidic burns.Goggles Required: Safety glasses offer insufficient protection against airborne dust micro-particles.
Sensitization Haptenization: Anilines can bind to skin proteins, triggering immune sensitization.Contamination Control: Dedicated workspace required to prevent trace migration to common areas.
The PPE Matrix: Layered Defense System

Do not rely on single-point failures. Use this redundant barrier system.

Respiratory Protection
  • Standard Operation: Work must be performed inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Outside Containment (Emergency/Maintenance): A Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges .

    • Why: The P100 stops the dust; the Organic Vapor guard protects against any free aniline released if the salt hydrolyzes in humid air.

Dermal Protection (The "Double-Shell" Method)

Anilines permeate standard nitrile gloves rapidly. We use a "Sacrificial Outer, Barrier Inner" approach.

  • Inner Glove: Laminate Film (e.g., Silver Shield/4H) or High-Mil Nitrile (>8 mil).

    • Validation: Laminates provide >4 hours breakthrough time for aromatics.

  • Outer Glove: Standard Disposable Nitrile (4-6 mil) .

    • Function: Provides dexterity and is changed immediately upon any visible splash or contact.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton coats absorb and hold toxic dust against the skin.

Ocular Protection
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses (gaps allow dust entry).

Operational Protocol: The "Zero-Dust" Weighing Method

The highest risk of exposure occurs during weighing. Follow this static-neutralization workflow.

Pre-Requisites:

  • Antistatic gun or ionizer (highly recommended for fluorinated salts).

  • Pre-weighed solvent in the receiving vessel.

Step-by-Step Procedure:

  • Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat (absorbs spills, prevents dust spread).

  • The "Wet-Catch" Technique:

    • Do not weigh the dry powder onto a weighing paper and then tip it.

    • Instead, tare the vial containing your solvent (or a portion of it).

    • Transfer the solid directly into the liquid.

    • Reasoning: This immediately suppresses dust generation. The moment the powder hits the solvent, the inhalation hazard is neutralized.

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened tissue (Ethanol/Water) before returning it to storage.

    • Dispose of the tissue in solid hazardous waste immediately.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves. If clean, remove at the threshold. Wash hands with cool water and soap (warm water opens pores, increasing absorption risk).

Emergency Response: Spill & Exposure Logic

In the event of a spill, pause. Do not rush. Rushing generates air currents that spread toxic dust.

SpillResponse Start Spill Detected Assess Is it Powder or Liquid? Start->Assess Powder Powder Spill Assess->Powder Dry Liquid Liquid/Solvent Spill Assess->Liquid Wet Cover Gently Cover with Oil-Dampened Pads Powder->Cover Prevent Dust Scoop Scoop (Do NOT Sweep) Cover->Scoop Bag Double Bag in Heavy Duty Poly Scoop->Bag Absorb Apply Universal Absorbent (Vermiculite/Pads) Liquid->Absorb Absorb->Bag Clean Wash Area with Soap & Water (pH Neutral) Bag->Clean Waste Label: Toxic/Corrosive Waste Clean->Waste

Figure 1: Decision logic for spill remediation. Note the critical "Dampen" step for powders to prevent aerosolization.

Waste Disposal Specifications

Treat all waste as Acutely Toxic and Corrosive .

  • Solid Waste: Contaminated gloves, mats, and weighing boats must go into a dedicated "Toxic Solids" bin. Do not mix with general trash.

  • Liquid Waste: Segregate into "Halogenated Organic" streams.

    • Labeling: Must explicitly list "3-(1,1-Difluoroethyl)aniline HCl" to warn downstream waste handlers of the potential for aniline liberation if pH is adjusted.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23445006, 3-(1,1-difluoroethyl)-4-fluoroaniline. (Read-across structure for toxicity profile). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.